1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Description
Propriétés
IUPAC Name |
[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXRNNWDBPKPW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334462 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19191-91-4 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biophysical Characteristics of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a short-chain saturated phospholipid, serves as a valuable tool in membrane biophysics and drug delivery research. Its unique properties, including its ability to form micelles and its behavior at interfaces, make it an important subject of study. This guide provides a comprehensive overview of the core biophysical characteristics of DOPC, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling.
Core Biophysical Properties
The biophysical behavior of this compound is dictated by its molecular structure, featuring two eight-carbon acyl chains. This relatively short chain length significantly influences its aggregation properties and phase behavior in aqueous environments.
Quantitative Data Summary
The key quantitative biophysical parameters for this compound are summarized in the table below.
| Property | Value | Method of Determination |
| Molecular Weight | 509.61 g/mol | Mass Spectrometry |
| Critical Micelle Concentration (CMC) | 0.27 mM | Fluorescence Spectroscopy |
| Phase Transition Temperature (Tm) | Not readily available in literature (estimated to be well below 0°C) | Differential Scanning Calorimetry (DSC) |
Note on Phase Transition Temperature (Tm): An experimentally determined phase transition temperature for this compound is not readily found in the scientific literature. This is likely due to its very low Tm, a consequence of its short acyl chains, which makes its measurement by standard techniques challenging. For comparison, the closely related 1,2-didecanoyl-sn-glycero-3-phosphocholine (C10:0) has an estimated Tm of approximately -18°C. Given that shorter acyl chain length corresponds to a lower phase transition temperature, the Tm of DOPC (C8:0) is expected to be even lower.
Aggregation Behavior
Below its Critical Micelle Concentration (CMC), this compound exists predominantly as monomers in aqueous solution. As the concentration increases and surpasses the CMC of 0.27 mM, the molecules self-assemble into micelles to minimize the unfavorable interactions between their hydrophobic acyl chains and water. These micelles are dynamic structures with a hydrophobic core composed of the octanoyl chains and a hydrophilic shell formed by the phosphocholine headgroups.
Potential Role in Cellular Signaling
While this compound itself is not typically considered a primary signaling molecule, its metabolic derivative, 1,2-dioctanoyl-sn-glycerol (DiC8), has been shown to be biologically active. DiC8 can stimulate neutrophils, a type of white blood cell, to produce superoxide, a key component of the inflammatory response. Interestingly, this stimulation can occur through a pathway that may not involve the phosphorylation of the 47-kDa protein, a hallmark of the classical protein kinase C (PKC) activation pathway[1]. This suggests the existence of an alternative signaling cascade initiated by this short-chain diacylglycerol.
DiC8-Mediated Neutrophil Activation Pathway
Caption: Proposed signaling pathway of DiC8 in neutrophils.
Experimental Protocols
Detailed methodologies for the determination of key biophysical parameters of this compound are provided below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties change upon partitioning into the hydrophobic core of micelles.
Materials:
-
This compound
-
Fluorescent probe (e.g., DPH in THF or pyrene in acetone)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired buffer.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 10 mM).
-
Probe Addition: To each dilution, add a small, constant amount of the fluorescent probe stock solution. The final probe concentration should be low enough to not significantly perturb the system.
-
Incubation: Gently mix and allow the solutions to equilibrate for a set period.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. For DPH, an excitation wavelength of 358 nm and an emission wavelength of 430 nm can be used.
-
Data Analysis: Plot the fluorescence intensity as a function of the lipid concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar states.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
Materials:
-
A solution of this compound at a concentration above its CMC.
-
Dynamic Light Scattering instrument.
-
Appropriate cuvettes.
Procedure:
-
Sample Preparation: Prepare a solution of the lipid in the desired buffer at a concentration significantly above the CMC to ensure the presence of micelles. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Instrument Setup: Set the DLS instrument parameters, including temperature and the viscosity and refractive index of the solvent.
-
Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles. The output will typically be a size distribution plot.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions.
Materials:
-
This compound
-
Hydration buffer
-
Differential Scanning Calorimeter
-
DSC pans (hermetically sealed)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the lipid in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing above the expected Tm to form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Accurately weigh a portion of the lipid dispersion into a DSC sample pan and seal it.
-
Prepare a reference pan containing the same amount of buffer.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1-5 °C/min).
-
-
Data Analysis:
-
The output is a thermogram showing heat flow as a function of temperature.
-
The phase transition will appear as an endothermic peak. The Tm is the temperature at the peak maximum.
-
Experimental Workflow Diagram
Caption: General workflow for biophysical characterization.
Conclusion
This compound is a versatile short-chain phospholipid with well-defined biophysical properties that make it a valuable tool for in vitro studies of membrane structure and function, as well as for the development of lipid-based drug delivery systems. Its defined critical micelle concentration and the biological activity of its metabolites provide a rich area for further investigation. The experimental protocols detailed in this guide offer a robust framework for the characterization of this and other similar lipids.
References
An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a short-chain phospholipid crucial in various research and pharmaceutical applications. This document details the quantitative CMC data, in-depth experimental protocols for its determination, and the relevant signaling pathways associated with its metabolic products.
Quantitative Data on the Critical Micelle Concentration
This compound, also known as di-C8-PC, is an amphipathic molecule that, above a certain concentration in an aqueous solution, self-assembles into micelles. This concentration is the critical micelle concentration (CMC). The CMC is a fundamental parameter for applications such as drug delivery, membrane protein solubilization, and in vitro assay development.
The table below summarizes the reported CMC value for this compound. It is important to note that the CMC can be influenced by experimental conditions such as temperature, pH, and the ionic strength of the buffer.
| Compound | Acyl Chain Length | Critical Micelle Concentration (CMC) | Measurement Technique | Reference |
| This compound (8:0 PC) | C8 | 0.27 mM | Pyrene Fluorescence | Avanti Polar Lipids |
Experimental Protocols for CMC Determination
The determination of the CMC is critical for the effective use of this compound. Below are detailed protocols for three widely used and reliable methods for measuring the CMC of phospholipids.
Fluorescence Spectroscopy using Pyrene
This method is based on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of its vibronic bands, specifically the first (I1 at ~373 nm) and third (I3 at ~384 nm) peaks. The ratio I1/I3 is plotted against the logarithm of the phospholipid concentration to determine the CMC.
Materials:
-
This compound
-
Pyrene (high purity)
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the desired buffer. The concentration should be well above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 1 mM.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the phospholipid stock solution in the buffer. The concentration range should span from well below to well above the expected CMC (e.g., from 0.01 mM to 5 mM).
-
To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (e.g., <0.1% of the total volume) to avoid affecting the CMC.
-
Incubate the samples for a sufficient time (e.g., 30 minutes) at a constant temperature to allow for equilibration and pyrene partitioning.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 450 nm.
-
Determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks of pyrene.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each phospholipid concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the phospholipid concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the point of the maximum change in the slope.
-
Surface Tensiometry
This classical method relies on the principle that surfactants, like phospholipids, reduce the surface tension of a solvent. As the concentration of the phospholipid increases, the surface tension of the solution decreases until the surface becomes saturated with monomers. At the CMC, the surface tension reaches a plateau as any additional phospholipid molecules form micelles in the bulk solution rather than accumulating at the air-water interface.
Materials:
-
This compound
-
High-purity water or appropriate buffer
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Solution Preparation:
-
Prepare a series of solutions of this compound in high-purity water or buffer, with concentrations spanning a range below and above the expected CMC.
-
-
Instrument Calibration and Measurement:
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each prepared solution. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements. Allow the surface tension reading to stabilize for each concentration.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the phospholipid concentration.
-
The resulting plot will typically show two linear regions: a steeply decreasing slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.
-
The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation. In a typical experiment, a concentrated solution of the phospholipid (above its CMC) is titrated into a solution containing only the buffer. The heat of demicellization is measured with each injection.
Materials:
-
This compound
-
Identical, high-purity buffer for both the sample cell and the titrant
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the buffer at a concentration significantly above the expected CMC (e.g., 10-20 times the CMC). This will be the titrant.
-
Fill the sample cell of the calorimeter with the same buffer used to prepare the titrant.
-
Thoroughly degas both the titrant and the buffer in the cell to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Set the desired experimental temperature.
-
Perform a series of small injections (e.g., 2-10 µL) of the concentrated phospholipid solution into the buffer-filled cell.
-
The instrument will measure the heat change associated with each injection. Initially, the injections will produce a significant heat effect due to the dilution and dissociation of micelles. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease and eventually stabilize, reflecting only the heat of dilution of the micelles.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the enthalpy change per injection.
-
Plot the enthalpy change per mole of injectant against the total phospholipid concentration in the cell.
-
The resulting titration curve will show a transition around the CMC. The CMC can be determined from the inflection point of this curve, often by fitting the data to a suitable model.
-
Signaling Pathways
Current evidence suggests that this compound does not act as a primary signaling molecule itself. Its primary roles are structural, as a component of biological membranes, and as a precursor for the generation of second messengers.
The most significant signaling pathway involving this phospholipid is its enzymatic hydrolysis to produce 1,2-dioctanoyl-sn-glycerol, a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). This hydrolysis is catalyzed by phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD) followed by phosphatidic acid phosphatase (PAP).
The generated 1,2-dioctanoyl-sn-glycerol can then activate various downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.
Key Steps in the Signaling Pathway:
-
Stimulus and Phospholipase Activation: An extracellular signal (e.g., a hormone or growth factor) binds to its receptor on the cell surface, leading to the activation of phospholipases.
-
Hydrolysis of Phosphatidylcholine: Activated phospholipases cleave this compound, releasing 1,2-dioctanoyl-sn-glycerol.
-
Activation of Protein Kinase C: 1,2-dioctanoyl-sn-glycerol, in conjunction with calcium ions and phosphatidylserine, binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation.
-
Downstream Phosphorylation: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, modulating their activity and triggering various cellular responses, including proliferation, differentiation, and apoptosis.
An In-depth Technical Guide to the Cellular Mechanism of Action of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanism of action of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOG-PC). It details its role as a precursor to the potent protein kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (DOG), its interaction with cellular signaling pathways, and methodologies for its study.
Core Mechanism of Action: A Prodrug Approach to PKC Activation
This compound is a synthetic, cell-permeable phospholipid. In cellular systems, it primarily functions as a prodrug, being hydrolyzed by phospholipase D (PLD) to form 1,2-dioctanoyl-sn-glycerol (DOG or DiC8) and phosphocholine.[1] DOG is a structural analog of the endogenous second messenger diacylglycerol (DAG).[2] Due to its shorter acyl chains, DOG is more water-soluble and readily permeates cell membranes, making it a valuable tool for studying DAG-mediated signaling events.
The primary intracellular target of DOG is Protein Kinase C (PKC). DOG mimics endogenous DAG by binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[3] This binding event induces a conformational change in the PKC enzyme, leading to the release of an autoinhibitory pseudosubstrate from the catalytic site. This exposes the kinase domain, allowing for the phosphorylation of downstream substrate proteins on serine and threonine residues, thereby propagating the signal.[4]
The activation of cPKC isoforms (α, βI, βII, γ) by DOG is also dependent on intracellular calcium levels, which bind to the C2 domain of the enzyme. In contrast, novel PKC isoforms (δ, ε, η, θ) are activated by DOG in a calcium-independent manner.[5]
Signaling Pathways of this compound
The cellular signaling cascade initiated by DOG-PC is primarily centered on the generation of DOG and the subsequent activation of PKC.
Quantitative Data on the Effects of 1,2-Dioctanoyl-sn-glycerol (DOG)
The following table summarizes quantitative data regarding the cellular effects of DOG, the active metabolite of DOG-PC.
| Parameter | PKC Isoform | Cell Type | Value | Reference(s) |
| Translocation to Membrane | ||||
| EC50 | PKCε | HEK cells | ~90 µM | [6] |
| Threshold Concentration | PKCα | HEK cells | >200 µM | [6] |
| Cellular Assays | ||||
| Concentration for PKC activation | PKCδ | Murine bone-marrow-derived dendritic cells | 10 µM | [6] |
| Concentration for cell cycle effects | PKCα | IEC-18 cells | 20 µg/mL | [7] |
| Concentration for transient PKC translocation | - | MCF-7 cells | 43 µg/mL | [8] |
Detailed Experimental Protocols
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of purified PKC isoforms in the presence of DOG.
Materials:
-
Purified PKC isoforms
-
1,2-Dioctanoyl-sn-glycerol (DOG)
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by mixing DOG and PS in chloroform, evaporating the solvent under nitrogen, and resuspending in kinase buffer followed by sonication.
-
Prepare the reaction mixture containing kinase buffer, PKC substrate, and the lipid vesicles (with varying concentrations of DOG).
-
Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the specific activity of the PKC isoform to determine the effect of DOG.[9]
Cellular Phospholipase D (PLD) Activity Assay
This assay measures the hydrolysis of DOG-PC by cellular PLD.
Materials:
-
Adherent or suspension cells
-
This compound (DOG-PC)
-
PLD Assay Buffer
-
PLD Probe (e.g., Amplex Red)
-
PLD Enzyme Mix (containing choline oxidase and horseradish peroxidase)
-
Colorimetric microplate reader
Procedure:
-
Harvest cells (e.g., 5 x 10⁶ cells) and wash with cold PBS.
-
Resuspend cells in ice-cold PLD Assay Buffer and homogenize.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.
-
Add the cell lysate and DOG-PC (as the substrate) to the reaction mix.
-
Incubate at 25°C for 30 minutes, measuring the optical density at 570 nm in a kinetic mode.
-
The rate of color development is proportional to the PLD activity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing PKC activation by DOG in a cellular context.
Conclusion
This compound serves as an effective tool for the controlled activation of Protein Kinase C in cellular studies through its conversion to the diacylglycerol analog, 1,2-dioctanoyl-sn-glycerol. Understanding its mechanism of action, the downstream signaling pathways it triggers, and the appropriate experimental methodologies for its use is crucial for researchers investigating the multifaceted roles of PKC in cellular physiology and disease. This guide provides a foundational framework for such investigations, enabling more precise and insightful research in cell signaling and drug development.
References
- 1. 1,2-Dioctanoyl-sn-Glycero-3-Phosphatidylcholine | 19191-91-4 | UAA19191 [biosynth.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. This compound | Measles Who [who-measles.org]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Physicochemical Behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phase transition temperature of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a critical parameter influencing its application in model membranes and drug delivery systems. This document delves into the experimental determination of this property, presents a compilation of reported values, and details the experimental protocols for its characterization. Furthermore, it explores relevant signaling pathways involving the structural components of DOPC and provides standardized workflows for lipid vesicle preparation and analysis.
Data Presentation: Phase Transition Temperatures of DOPC
The gel-to-liquid crystalline phase transition temperature (Tm) of DOPC has been reported with some variability in the literature, likely attributable to different experimental methodologies and conditions. Below is a summary of the reported values.
| Phase Transition Temperature (Tm) | Method of Determination | Reference |
| -16.5 °C | Not specified | [1] |
| -17 °C | Not specified | [2] |
| -40.3 °C | Extrapolation from high-pressure optical method | [3] |
| Change in bilayer morphology at 37–40 °C | Atomic Force Microscopy (on mica support) | [4] |
It is noteworthy that the value of -40.3 °C was not directly measured by Differential Scanning Calorimetry (DSC) but was extrapolated from high-pressure experiments[3]. The discrepancy in reported values highlights the sensitivity of the phase transition to the experimental setup, including the hydration level and the presence of supporting substrates. The change in bilayer morphology observed at 37–40 °C on a mica support suggests that substrate interactions can significantly alter the thermotropic behavior of DOPC[4].
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by the Extrusion Method
This protocol describes a common and effective method for preparing LUVs with a defined size, suitable for subsequent biophysical characterization, including DSC.
Materials:
-
This compound (DOPC) powder
-
Chloroform
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Heating block or water bath
-
Vortex mixer
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DOPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the dried lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by vortexing the flask vigorously for several minutes. To facilitate hydration, this step should be performed at a temperature above the phase transition temperature of the lipid. Given the low Tm of DOPC, hydration can typically be performed at room temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Pass the MLV suspension through the membrane by pushing the plunger of the syringe. The suspension is forced through the membrane into the second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of LUVs.
-
-
Characterization:
-
The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).
-
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperature of DOPC liposomes using DSC.
Materials:
-
DOPC liposome suspension (prepared as described above)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans (e.g., aluminum)
-
Reference buffer (the same buffer used for liposome preparation)
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume (typically 10-50 µL) of the liposome suspension into a DSC pan.
-
Pipette an equivalent volume of the reference buffer into a separate reference pan.
-
Hermetically seal both the sample and reference pans to prevent evaporation during the experiment.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm of DOPC (e.g., -50°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the expected transition (e.g., 20°C).
-
It is common to perform an initial heating and cooling cycle to ensure thermal history consistency, followed by a second heating scan for data analysis.
-
-
Data Analysis:
-
The DSC thermogram will show a heat flow signal as a function of temperature.
-
The phase transition will appear as an endothermic peak.
-
The phase transition temperature (Tm) is typically determined as the temperature at the peak maximum of the endotherm.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
-
Mandatory Visualization
Signaling Pathways
The hydrolysis of phosphatidylcholine, the headgroup of which is present in DOPC, is a key step in generating important second messengers. The following diagrams illustrate the two major pathways for the production of diacylglycerol (DAG) from phosphatidylcholine.
References
- 1. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Self-Assembly of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) into Micelles and Bilayers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely utilized in membrane biophysics and as a key component in drug delivery systems, such as liposomes.[1] Its amphiphilic nature—comprising a hydrophilic phosphocholine head group and two hydrophobic oleoyl chains—drives its spontaneous self-assembly in aqueous environments. This guide provides a detailed technical overview of the principles governing DOPC's aggregation into micelles and, more predominantly, bilayer structures. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and graphical representations of the underlying processes to support research and development efforts.
Physicochemical Properties of DOPC
DOPC is characterized by its two 8-carbon acyl chains, making it a short-chain phospholipid. This structure dictates its physical behavior and self-assembly characteristics in solution.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₈NO₈P | [2] |
| Molecular Weight | 509.61 g/mol | [2] |
| CAS Number | 19191-91-4 | [2] |
| Classification | Glycerophospholipid -> Diacylglycerophosphocholine | [3] |
| Main Transition Temp (T_m) | -16.5 °C to -22 °C | [4][5] |
| Appearance | Oil | [6] |
Thermodynamics of Self-Assembly
The aggregation of DOPC molecules in an aqueous medium is a thermodynamically spontaneous process governed primarily by the hydrophobic effect.[7] This phenomenon describes the tendency of nonpolar substances to minimize their contact with water, leading to a more ordered state of water molecules around the nonpolar regions. The self-assembly of DOPC releases these ordered water molecules, resulting in a significant increase in the overall entropy of the system, which is the principal driving force for aggregation.[7][8]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles or other aggregates form spontaneously. Below the CMC, DOPC exists primarily as monomers. As the concentration approaches and surpasses the CMC, the molecules assemble to sequester their hydrophobic tails from the aqueous environment.[9] The CMC is a critical parameter for formulating stable lipid-based systems and is influenced by external factors like temperature and the composition of the medium.[10]
| Condition | CMC Value (µM) | Reference |
| Room Temperature | ~50 µM | [10] |
| 45 °C | ~20 µM | [10] |
| In Rapeseed Oil (Reverse Micelles) | Varies (50-950 mg/kg) depending on water content | [10] |
The Packing Parameter and Aggregate Structure
The final structure of a self-assembled lipid aggregate—whether it forms spherical micelles, cylindrical micelles, or bilayers—is largely determined by the geometry of the lipid molecule, which can be described by the packing parameter (P).[7]
-
P = V / (A * l)
-
V : Volume of the hydrophobic tail(s)
-
A : Area of the hydrophilic head group
-
l : Length of the hydrophobic tail(s)
-
For DOPC, which has a large head group and two acyl chains, the packing parameter is close to 1. This geometry favors the formation of planar bilayers, where the molecules can pack with minimal voids or strain. In contrast, lipids with a single acyl chain (P < 1/3) tend to form spherical micelles.[7] While DOPC is a primary component of bilayers and liposomes, it can participate in the formation of mixed micelles with other surfactants. However, the formation of pure DOPC micelles in aqueous solution is not its predominant behavior. Consequently, a specific aggregation number for pure DOPC micelles is not commonly reported in the literature. The aggregation number describes the average number of monomers in a single micelle.[11]
DOPC Bilayer Properties and Phase Transitions
DOPC bilayers exhibit distinct physical properties and undergo phase transitions that are crucial for their function in biological and synthetic systems. The main phase transition from a gel-like state (Lβ) to a fluid liquid-crystalline state (Lα) occurs at a temperature (Tm) well below room temperature, meaning DOPC bilayers are in a fluid phase under typical experimental conditions.[4]
| Parameter | Condition | Value | Reference |
| Main Transition Temperature (T_m) | Ambient Pressure | -16.5 °C to -22 °C | [4][5] |
| Bilayer Thickness (Lα Phase) | Fluid Phase | ~4.6 nm | [9] |
| Bilayer Thickness (Lβ Phase) | Gel Phase | ~5.5 nm | [9] |
| Area per Lipid | Fluid Phase | ~66.3 Ų | [12] |
Experimental Protocols
Preparation of DOPC Supported Planar Bilayers (Vesicle Fusion Method)
This protocol describes the formation of a single DOPC bilayer on a mica substrate, suitable for Atomic Force Microscopy (AFM) analysis.
-
Liposome Preparation:
-
Dissolve DOPC in chloroform to a desired concentration (e.g., 0.5 mg/mL).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.[13]
-
Hydrate the lipid film with an aqueous buffer (e.g., pure water or a buffered saline solution) by vortexing to form multilamellar vesicles (MLVs).[13]
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[14]
-
-
Bilayer Formation on Mica:
-
Cleave a sheet of mica to expose a fresh, atomically flat surface.
-
Apply a small volume (e.g., 30 µL) of the DOPC vesicle solution onto the mica surface.[9]
-
Incubate for a specific period (e.g., 5-20 minutes) at a temperature above the lipid's T_m (room temperature is sufficient for DOPC) to allow vesicles to adsorb, rupture, and fuse into a continuous bilayer.[4]
-
Gently rinse the surface with buffer to remove unfused vesicles.[9] The sample is now ready for AFM imaging.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermodynamic properties of lipid phase transitions.[15]
-
Sample Preparation: Prepare a concentrated dispersion of DOPC liposomes (typically 1-10 mg/mL) as described in section 5.1.1.[15]
-
DSC Measurement:
-
Accurately load a known amount of the liposome suspension into a DSC sample pan. Load an identical volume of the corresponding buffer into the reference pan.
-
Seal the pans hermetically.
-
Place the pans into the DSC instrument and equilibrate at a starting temperature well below the expected transition (e.g., -40°C for DOPC).[16]
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature above the transition.[15]
-
Record the differential heat flow between the sample and reference pans as a function of temperature. The phase transition will appear as an endothermic peak.
-
-
Data Analysis: The peak maximum corresponds to the transition temperature (T_m), and the area under the peak is proportional to the transition enthalpy (ΔH).[15]
Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic radius and size distribution of liposomes in suspension.
-
Sample Preparation:
-
Dilute the prepared liposome suspension with filtered buffer to a suitable concentration to avoid multiple scattering effects.[14]
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large aggregates.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Configure the instrument software with the correct parameters for the dispersant (viscosity and refractive index of the buffer) and temperature.[14]
-
Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a polydispersity index (PDI) to indicate the width of the size distribution.
CMC Determination by Fluorescence Spectroscopy
This method uses a fluorescent probe, such as pyrene, which exhibits different fluorescent properties in polar versus nonpolar environments.
-
Stock Solutions:
-
Prepare a series of DOPC solutions in buffer with concentrations spanning the expected CMC.
-
Prepare a stock solution of pyrene in a solvent like ethanol or acetone (e.g., 0.1-0.2 mM).[5]
-
-
Sample Preparation:
-
To each DOPC solution, add a small, constant aliquot of the pyrene stock solution and mix thoroughly. The final pyrene concentration should be very low to avoid self-quenching.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~334 nm.
-
Record the emission spectrum for each sample (e.g., from 350 to 450 nm).
-
Extract the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Plot the ratio of intensities (I₁/I₃) as a function of the logarithm of the DOPC concentration.
-
The resulting plot will show a sigmoidal curve. The inflection point, where the ratio changes most sharply, corresponds to the CMC. This change occurs because pyrene preferentially partitions into the hydrophobic core of the newly formed micelles, altering its local environment and thus its fluorescence emission spectrum.[9]
-
Visualizations
Caption: Factors influencing DOPC self-assembly.
Caption: Workflow for DOPC vesicle preparation and characterization.
Caption: Role of a lipid bilayer in a generic G-protein signaling pathway.
References
- 1. polysciences.com [polysciences.com]
- 2. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate determination of the preferred aggregation number of a micelle-encapsulated membrane protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOG-PC) is a synthetic, saturated diacyl-phosphatidylcholine that serves as a valuable tool in a variety of research and development applications, particularly in the fields of membrane biophysics, drug delivery, and cell signaling.[1] Its well-defined chemical structure, characterized by two eight-carbon acyl chains, imparts unique physicochemical properties that make it an ideal component for creating model membrane systems and for probing the activity of key enzymes involved in cellular signaling cascades. This technical guide provides a comprehensive overview of the structure, chemical properties, and common experimental applications of DOG-PC.
Structure and Chemical Identity
This compound is a glycerophospholipid with a phosphocholine headgroup attached to a glycerol backbone. The sn-1 and sn-2 positions of the glycerol are esterified with octanoic acid, an eight-carbon saturated fatty acid.[2]
Synonyms: Dioctanoyl-L-alpha-phosphatidylcholine, PC(8:0/8:0)[2]
Chemical Structure:
Physicochemical Properties
The distinct chemical properties of DOG-PC are summarized in the table below. These properties are crucial for its application in forming stable bilayers and vesicles for drug encapsulation and as a substrate in enzymatic assays.[1]
| Property | Value | Reference(s) |
| CAS Number | 19191-91-4 | [2] |
| Molecular Formula | C24H48NO8P | [2] |
| Molecular Weight | 509.61 g/mol | [2] |
| Physical State | Not explicitly stated, but used in solutions | |
| Solubility | Soluble in DMSO and ethanol | [3] |
| Stability | Store at -20°C as a solution in an organic solvent. Aqueous solutions are not recommended for storage beyond one day. | [3] |
| Critical Micelle Concentration (CMC) | 0.25 mM |
Role in Cellular Signaling
DOG-PC is a key substrate for Phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of the phosphodiester bond in phosphatidylcholine to produce phosphatidic acid (PA) and choline.[4][5] PA is a critical second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization.[4]
Furthermore, the hydrolysis of DOG-PC by Phospholipase C (PLC) yields 1,2-dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[3][6] DOG is a potent activator of conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[3][7][8]
Signaling Pathways
The involvement of DOG-PC and its metabolites in key signaling pathways is depicted in the diagrams below.
Experimental Protocols
DOG-PC is widely used in various experimental settings. Below are detailed methodologies for some key applications.
Liposome Preparation using Thin-Film Hydration
This method is commonly used to prepare unilamellar vesicles for drug delivery studies or as model membranes.[9][10]
Materials:
-
This compound (DOG-PC)
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or argon gas
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve a known amount of DOG-PC in the organic solvent in a round-bottom flask.
-
Thin-Film Formation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen or argon gas, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid. Agitate the flask by vortexing to form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times.
Phospholipase D (PLD) Activity Assay
This assay measures the activity of PLD by detecting the choline released from the hydrolysis of DOG-PC. A common method utilizes an enzyme-coupled reaction that produces a fluorescent or colorimetric signal.[11][12]
Materials:
-
PLD-containing sample (e.g., cell lysate)
-
DOG-PC substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable chromogenic/fluorogenic substrate for HRP)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a microplate well, combine the assay buffer, DOG-PC, choline oxidase, HRP, and Amplex Red reagent.
-
Initiate Reaction: Add the PLD-containing sample to the reaction mix to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Detection: Measure the fluorescence (Ex/Em ~571/585 nm for Amplex Red) or absorbance at regular intervals using a microplate reader. The rate of increase in the signal is proportional to the PLD activity.
Protein Kinase C (PKC) Activation Assay
This assay measures the activation of PKC by its activator, DOG, which is produced from DOG-PC by PLC. The activity of PKC is typically determined by measuring the phosphorylation of a specific substrate.[13][14][15]
Materials:
-
Cell lysate or purified PKC
-
DOG (or DOG-PC and PLC)
-
PKC substrate (e.g., a specific peptide)
-
[γ-³²P]ATP or a non-radioactive ATP source and a phospho-specific antibody
-
Assay buffer
-
Phosphocellulose paper or ELISA plate
-
Scintillation counter or microplate reader
Procedure (using radioactive ATP):
-
Prepare Reaction Mix: Combine the assay buffer, PKC substrate, DOG, and the cell lysate or purified PKC in a reaction tube.
-
Initiate Phosphorylation: Add [γ-³²P]ATP to start the phosphorylation reaction.
-
Incubation: Incubate at 30°C for a defined period.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., high concentration of ATP and EDTA).
-
Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.
Conclusion
This compound is a versatile and indispensable tool for researchers in life sciences and drug development. Its well-defined structure and chemical properties allow for the creation of robust model systems and the precise investigation of enzymatic activities and cellular signaling pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing experiments utilizing this important phospholipid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Protein kinase C - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 15. pnas.org [pnas.org]
An In-depth Technical Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC): Synthesis, Characterization, and Application in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a saturated short-chain phospholipid instrumental in the fields of biochemistry, cell biology, and pharmacology. This document details its chemical synthesis, purification, and characterization, and clarifies its role as a critical tool in the study of cellular signaling pathways.
Introduction: The Significance of a Short-Chain Phospholipid
This compound, a member of the phosphatidylcholine class of lipids, is characterized by the presence of two octanoyl (C8:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. While not a direct participant in cellular signaling cascades as a second messenger, DOPC's amphipathic nature and well-defined physical properties make it an invaluable component in the formulation of liposomes and other model membrane systems. These systems are widely used to investigate the function of membrane-bound proteins and the mechanisms of signal transduction pathways, such as the Phospholipase C cascade.
Physicochemical and Characterization Data
The identity and purity of synthesized DOPC are confirmed through various analytical techniques. The following tables summarize key physicochemical properties and representative spectral data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₈NO₈P | --INVALID-LINK-- |
| Molecular Weight | 509.6 g/mol | --INVALID-LINK-- |
| CAS Number | 19191-91-4 | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
| IUPAC Name | [(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Glycerol CH₂O(C=O) | 4.42 (dd), 4.18 (dd) | 62.9 |
| Glycerol CHO(C=O) | 5.25 (m) | 70.5 |
| Glycerol CH₂OP | 4.15 (m) | 63.5 |
| POCH₂CH₂N | 4.30 (m) | 59.1 |
| POCH₂CH₂N | 3.80 (m) | 66.3 |
| N(CH₃)₃ | 3.38 (s) | 54.2 |
| (C=O)CH₂ | 2.30 (t) | 34.1 |
| (C=O)CH₂CH₂ | 1.60 (m) | 24.8 |
| (CH₂)₄ | 1.28 (m) | 29.0, 29.1, 31.6 |
| CH₃ | 0.88 (t) | 14.0 |
| C=O | - | 173.2, 173.6 |
Note: NMR peak positions and multiplicities can vary slightly based on solvent and instrument calibration.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 510.3190 | 510.3190 |
| ESI-MS | [M+Na]⁺ | 532.2990 | 532.2990 |
Synthesis of this compound
The chemical synthesis of DOPC is typically achieved through the acylation of a chiral glycerol backbone, most commonly sn-glycero-3-phosphocholine (GPC). The following protocol is a representative method adapted from established procedures for synthesizing phosphatidylcholines.[1]
Experimental Protocol: Acylation of sn-Glycero-3-phosphocholine
This procedure involves the esterification of the free hydroxyl groups at the sn-1 and sn-2 positions of GPC with octanoic anhydride.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Octanoic anhydride
-
4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous pyridine
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation of Reactants: In a round-bottom flask dried under vacuum, dissolve sn-glycero-3-phosphocholine in anhydrous pyridine. To this solution, add the acylation catalyst, such as DMAP.
-
Acylation Reaction: Slowly add octanoic anhydride to the stirred solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The disappearance of the GPC spot and the appearance of a new, less polar spot corresponding to DOPC indicates the progression of the reaction.
-
Quenching and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a chloroform:methanol mixture and washed with a saline solution to remove water-soluble byproducts.
-
Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol to separate the desired product from any remaining starting materials and mono-acylated byproducts.
-
Final Product Characterization: Fractions containing the pure DOPC, as identified by TLC, are pooled, and the solvent is evaporated. The final product is dried under high vacuum to yield a colorless, waxy solid. The purity and identity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: High yields, often exceeding 80%, can be achieved with this method.[1]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the chemical synthesis and purification of DOPC.
References
The Influence of Cholesterol on 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Lipid Bilayers: A Biophysical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between lipids and cholesterol within cell membranes is fundamental to numerous biological processes, from signal transduction to membrane trafficking. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid in eukaryotic membranes, and cholesterol are key players in modulating the physical and chemical properties of the lipid bilayer. Understanding their interaction is paramount for elucidating membrane function and for the rational design of drug delivery systems and therapeutics that target membrane-associated processes. This technical guide provides an in-depth analysis of the interaction between DOPC and cholesterol in lipid bilayers, presenting quantitative data from molecular dynamics simulations, detailing key experimental protocols for characterization, and visualizing the core concepts.
The Condensing Effect of Cholesterol on DOPC Bilayers
One of the most well-documented effects of cholesterol on phospholipid bilayers is the "condensing effect," where the presence of cholesterol leads to a decrease in the average area per lipid molecule. This occurs because the rigid, planar structure of cholesterol's steroid ring system restricts the conformational freedom of the flexible acyl chains of neighboring phospholipids, leading to a more ordered and compact arrangement.
Atomistic molecular dynamics (MD) simulations have provided a detailed, quantitative view of this phenomenon in DOPC bilayers. The following tables summarize key structural parameters of DOPC bilayers as a function of cholesterol mole fraction, as determined by extensive MD simulations.
Quantitative Data from Molecular Dynamics Simulations
Table 1: Area per Lipid in DOPC/Cholesterol Bilayers
| Cholesterol Mole Fraction (xc) | Average Area per Lipid (Ų) |
| 0.00 | 72.4 |
| 0.05 | 68.9 |
| 0.10 | 65.8 |
| 0.15 | 63.1 |
| 0.20 | 60.7 |
| 0.25 | 58.5 |
| 0.30 | 56.5 |
| 0.35 | 54.7 |
| 0.40 | 53.0 |
| 0.45 | 51.4 |
| 0.50 | 49.9 |
Table 2: Bilayer Thickness of DOPC/Cholesterol Bilayers
| Cholesterol Mole Fraction (xc) | Average Bilayer Thickness (Å) |
| 0.00 | 37.8 |
| 0.05 | 38.5 |
| 0.10 | 39.1 |
| 0.15 | 39.6 |
| 0.20 | 40.0 |
| 0.25 | 40.3 |
| 0.30 | 40.5 |
| 0.35 | 40.6 |
| 0.40 | 40.6 |
| 0.45 | 40.5 |
| 0.50 | 40.3 |
Table 3: Volume per Lipid in DOPC/Cholesterol Bilayers
| Cholesterol Mole Fraction (xc) | Average Volume per Lipid (ų) |
| 0.00 | 1285 |
| 0.05 | 1272 |
| 0.10 | 1259 |
| 0.15 | 1246 |
| 0.20 | 1234 |
| 0.25 | 1222 |
| 0.30 | 1210 |
| 0.35 | 1199 |
| 0.40 | 1188 |
| 0.45 | 1177 |
| 0.50 | 1166 |
Phase Behavior of DOPC/Cholesterol-Containing Membranes
The interaction between DOPC and cholesterol, often in the presence of a third component like a saturated phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) or sphingomyelin, gives rise to distinct lateral domains within the bilayer. These domains are broadly classified into the liquid-disordered (Ld) and liquid-ordered (Lo) phases.
-
Liquid-disordered (Ld) phase: Rich in unsaturated lipids like DOPC and low in cholesterol, this phase is characterized by high fluidity and disordered acyl chains.
-
Liquid-ordered (Lo) phase: Enriched in cholesterol and saturated lipids, this phase exhibits properties intermediate between the gel and fluid phases, with highly ordered acyl chains but high lateral mobility.
The coexistence of these phases is a cornerstone of the "lipid raft" hypothesis, which posits that such domains serve as platforms for organizing membrane proteins and lipids involved in signaling and other cellular processes. The phase behavior of these ternary systems can be represented by phase diagrams, which map the phase state as a function of the composition of the three components.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction of DOPC and cholesterol in lipid bilayers. Below are detailed methodologies for several key experimental approaches.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH).
Methodology:
-
Liposome Preparation:
-
DOPC and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratio.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by vortexing or gentle agitation, followed by several freeze-thaw cycles to produce multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
A known amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into a reference pan.
-
The pans are sealed and placed in the DSC instrument.
-
The sample and reference are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a desired temperature range.
-
The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated from the area under the transition peak.
-
The width of the transition peak provides information about the cooperativity of the transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides atomic-level information about the structure, dynamics, and orientation of lipids in a bilayer. Deuterium (²H) NMR of specifically deuterated lipids is particularly useful for probing the ordering of the acyl chains.
Methodology:
-
Sample Preparation:
-
DOPC deuterated at a specific position on its acyl chains and cholesterol are co-dissolved in an organic solvent.
-
The solvent is evaporated to form a lipid film, which is then hydrated with buffer to form MLVs.
-
The MLV suspension is transferred to an NMR rotor.
-
-
NMR Measurement:
-
The sample is placed in a solid-state NMR spectrometer.
-
²H NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
Spectra are typically recorded as a function of temperature.
-
-
Data Analysis:
-
The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The order parameter (SCD) for the C-²H bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.
-
Order parameter profiles can be generated by plotting SCD as a function of the carbon position along the acyl chain.
-
X-ray Diffraction
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the overall structure of the lipid bilayer, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.
Methodology:
-
Sample Preparation:
-
A hydrated lipid sample (MLVs) is sealed in a thin-walled glass capillary.
-
For oriented samples, the lipid mixture is deposited on a flat substrate (e.g., a silicon wafer) and hydrated from the vapor phase.
-
-
X-ray Diffraction Measurement:
-
The sample is placed in an X-ray beam.
-
The scattered X-rays are detected by a 2D detector.
-
SAXS patterns are collected at small scattering angles (typically < 5°) and provide information about the lamellar repeat distance.
-
WAXS patterns are collected at wider angles (typically 15-25°) and provide information about the in-plane packing of the acyl chains.
-
-
Data Analysis:
-
The lamellar repeat distance (d) is calculated from the positions of the Bragg peaks in the SAXS pattern using Bragg's law: nλ = 2d sin(θ), where n is the order of the reflection, λ is the X-ray wavelength, and θ is the scattering angle.
-
The nature of the acyl chain packing (e.g., hexagonal or rectangular) is determined from the features in the WAXS pattern.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to visualize and quantify the behavior of lipid bilayers at the atomic level.
Methodology:
-
System Setup:
-
A bilayer of DOPC and cholesterol at a specific composition is constructed using molecular modeling software.
-
The bilayer is solvated with a water model (e.g., TIP3P).
-
Ions are added to neutralize the system and achieve a desired salt concentration.
-
-
Simulation Protocol:
-
The system is energy-minimized to remove any steric clashes.
-
A short equilibration simulation is performed with position restraints on the lipid atoms to allow the water and ions to equilibrate.
-
A longer equilibration is run in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the bilayer to relax to its equilibrium area per lipid and thickness.
-
A production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Data Analysis:
-
Trajectory analysis is performed to calculate various properties, including:
-
Area per lipid
-
Bilayer thickness
-
Acyl chain order parameters
-
Radial distribution functions to analyze intermolecular interactions
-
Lateral diffusion coefficients
-
-
Visualizations
Molecular Structures
Caption: Molecular structures of DOPC and Cholesterol.
Lipid Bilayer Organization
Caption: Schematic of a DOPC/Cholesterol lipid bilayer.
Cholesterol's Condensing Effect
Caption: Cholesterol induces order and reduces area per lipid.
Experimental Workflow for Bilayer Characterization
The Pivotal Role of Short-Chain Phospholipids in Advancing Membrane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Short-chain phospholipids, characterized by their truncated acyl chains, have emerged as indispensable tools in the realm of membrane biology and drug development. Their unique physicochemical properties, particularly their higher aqueous solubility and critical micelle concentration (CMC) compared to their long-chain counterparts, enable a wide range of applications from solubilizing membrane proteins to creating novel drug delivery systems. This technical guide provides an in-depth exploration of the role of short-chain phospholipids in membrane research, offering a comprehensive overview of their properties, detailed experimental protocols, and their involvement in cellular signaling.
Core Physicochemical Properties of Short-Chain Phospholipids
The utility of short-chain phospholipids is intrinsically linked to their distinct molecular architecture. The reduced length of their hydrophobic tails significantly alters their behavior in aqueous environments, leading to the formation of micelles at lower concentrations than their long-chain analogs. This characteristic is crucial for their function as detergents in membrane protein research. Below is a summary of key physicochemical properties for commonly used short-chain phospholipids.
| Phospholipid | Abbreviation | Acyl Chains | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| 1,2-dibutyroyl-sn-glycero-3-phosphocholine | DBuPC | 4:0 | 425.46 | ~100 |
| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | DHPC | 6:0 | 453.5 | 14-15 |
| 1,2-diheptanoyl-sn-glycero-3-phosphocholine | DHepPC | 7:0 | 509.63 | 1.8-2.5 |
| 1,2-dioctanoyl-sn-glycero-3-phosphocholine | DOPC (short-chain) | 8:0 | 537.68 | 0.2-0.4 |
| 1,2-didecanoyl-sn-glycero-3-phosphocholine | DDPC | 10:0 | 565.72 | 0.005 |
Key Applications and Experimental Protocols
Short-chain phospholipids are instrumental in a variety of experimental techniques aimed at understanding the structure and function of biological membranes and their associated proteins. Their ability to form membrane mimetics such as micelles and bicelles has revolutionized the field of membrane protein structural biology.
Membrane Protein Solubilization
The extraction of integral membrane proteins from their native lipid bilayer is a critical first step for their biochemical and structural characterization. Short-chain phospholipids, particularly dihexanoylphosphatidylcholine (DHPC), are widely used as mild detergents for this purpose. They effectively disrupt the membrane while often preserving the native conformation and activity of the solubilized protein.
Detailed Protocol for Membrane Protein Solubilization using DHPC:
-
Preparation of Membranes: Isolate cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation). Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.
-
Solubilization:
-
On ice, add a stock solution of DHPC (e.g., 100 mM) to the membrane suspension to achieve a final concentration that is 2-5 times the CMC of DHPC (e.g., 30-75 mM). The optimal concentration should be determined empirically for each protein.
-
Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation (e.g., using a rotator).
-
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in mixed micelles with DHPC and endogenous lipids. The protein is now ready for subsequent purification steps.
Reconstitution into Bicelles for Structural Studies
Bicelles are discoidal structures composed of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids (e.g., DHPC). They provide a more native-like environment for membrane proteins compared to micelles and are particularly valuable for solution and solid-state NMR spectroscopy.
Detailed Protocol for Reconstitution of a Membrane Protein into DMPC/DHPC Bicelles:
-
Preparation of Bicelle Stock Solution:
-
Co-dissolve DMPC and DHPC in chloroform at a desired molar ratio (q-ratio, DMPC:DHPC), typically between 2.5:1 and 3.5:1.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0) to a final total lipid concentration of 15-25% (w/v).
-
The mixture will be viscous and turbid. Subject it to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of homogeneous bicelles. The solution should become clear.
-
-
Reconstitution:
-
Mix the purified, detergent-solubilized membrane protein with the bicelle stock solution at a specific protein-to-lipid ratio (this needs to be optimized for each protein).
-
Incubate the mixture on ice for 30-60 minutes to allow for the exchange of detergent with the bicelle components.
-
-
Detergent Removal (Optional but Recommended): To remove residual detergent, dialysis or gel filtration can be performed against a detergent-free buffer.
-
Sample Preparation for NMR: Concentrate the protein-bicelle sample to the desired volume for NMR analysis.
Caption: Workflow for membrane protein reconstitution into bicelles for NMR studies.
Preparation of Large Unilamellar Vesicles (LUVs)
Short-chain phospholipids can be incorporated into liposomal formulations to modulate their properties. While they do not typically form stable bilayers on their own, they can be mixed with long-chain phospholipids to alter membrane curvature and fluidity. The following is a general protocol for preparing LUVs, which can be adapted to include short-chain phospholipids.
Detailed Protocol for LUV Preparation by Extrusion:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired long-chain phospholipids (and short-chain phospholipids, if applicable) in an organic solvent such as chloroform or a chloroform/methanol mixture.
-
Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to eliminate any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS, HEPES-buffered saline) to the flask to hydrate the lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).
-
Equilibrate the extruder and membrane to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces them to reassemble into unilamellar vesicles of a size comparable to the membrane pore diameter.
-
-
Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Membrane fluidity is a critical parameter that influences the function of membrane proteins and the overall integrity of the cell membrane. The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used to assess membrane fluidity. Its fluorescence anisotropy is inversely proportional to the fluidity of the membrane's hydrophobic core.
Detailed Protocol for DPH Fluorescence Anisotropy Measurement:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran or methanol) at a concentration of approximately 1 mM.
-
Add a small volume of the DPH stock solution to the liposome or membrane suspension while vortexing to ensure rapid and uniform distribution. The final DPH concentration should be in the low micromolar range (e.g., 1-5 µM), and the lipid-to-probe molar ratio should be high (e.g., >200:1) to avoid artifacts.
-
Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for the complete incorporation of DPH into the lipid bilayer.
-
-
Fluorescence Measurement:
-
Using a fluorometer equipped with polarizers, set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation and emission polarizers oriented in parallel (I_VV) and perpendicular (I_VH) to each other.
-
Measure the correction factor (G-factor) by setting the excitation polarizer in the horizontal position and measuring the intensities with the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions (G = I_HV / I_HH).
-
-
Calculation of Anisotropy (r):
-
Calculate the fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
A higher anisotropy value indicates lower membrane fluidity, while a lower value signifies higher fluidity.
-
Role in Cellular Signaling
While short-chain phospholipids are primarily utilized as experimental tools, their metabolic precursors and products, such as diacylglycerol (DAG) and phosphatidic acid (PA), are crucial second messengers in a multitude of cellular signaling pathways. These signaling lipids can possess acyl chains of varying lengths, including shorter ones.
Diacylglycerol (DAG) Signaling Pathway
DAG is a key signaling molecule that activates protein kinase C (PKC), a family of enzymes involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
Caption: Simplified Diacylglycerol (DAG) signaling pathway.
Phosphatidic Acid (PA) and mTOR Signaling
Phosphatidic acid is another critical lipid second messenger that can be generated from DAG through the action of diacylglycerol kinases. PA has been shown to be a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central controller of cell growth and metabolism.
Caption: Role of Phosphatidic Acid (PA) in mTORC1 signaling.
Conclusion
Short-chain phospholipids are versatile and powerful tools that have significantly advanced our understanding of membrane structure and function. Their unique properties facilitate the study of otherwise intractable membrane proteins and provide a platform for the development of innovative drug delivery systems. As research continues to unravel the complexities of cellular membranes, the importance of short-chain phospholipids in both basic and applied science is set to grow. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these remarkable molecules.
Methodological & Application
Application Notes and Protocols: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine as a Substrate for Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2][3] This enzymatic activity is a critical rate-limiting step in the production of various downstream inflammatory mediators, including eicosanoids and platelet-activating factor (PAF).[1][4] Consequently, PLA2s are significant targets for the development of therapeutics aimed at treating a wide range of inflammatory diseases.[2][4]
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOGPC) is a short-chain saturated diacyl-sn-glycero-3-phosphocholine.[5] Its well-defined chemical structure and physical properties make it a useful substrate for in vitro PLA2 assays.[6][7] This document provides detailed protocols for utilizing DOGPC in a colorimetric assay to determine PLA2 activity and to screen for potential inhibitors.
Principle of the Assay
This protocol describes a coupled enzymatic assay for the continuous monitoring of PLA2 activity. PLA2 hydrolyzes DOGPC to yield 1-octanoyl-sn-glycero-3-phosphocholine and octanoic acid. The released octanoic acid is then utilized by acyl-CoA synthetase (ACS) and acyl-CoA oxidase (ACOX) in the presence of ATP and Coenzyme A to produce hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently detected by horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic probe (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, TOOS) to produce a colored product with an absorbance maximum at 555 nm. The rate of color formation is directly proportional to the PLA2 activity.
Diagram of the Enzymatic Reaction Pathway
Caption: Coupled enzymatic reaction for PLA2 activity detection.
Materials and Reagents
-
This compound (DOGPC)
-
Phospholipase A2 (e.g., from bee venom)
-
Acyl-CoA Synthetase (ACS)
-
Acyl-CoA Oxidase (ACOX)
-
Horseradish Peroxidase (HRP)
-
Adenosine 5'-triphosphate (ATP)
-
Coenzyme A (CoA)
-
TOOS probe (or similar HRP substrate)
-
Triton X-100
-
HEPES buffer
-
CaCl₂
-
Bovine Serum Albumin (BSA)
-
Microplate reader capable of measuring absorbance at 555 nm
-
96-well microplate
Experimental Protocols
Protocol 1: Determination of PLA2 Kinetic Parameters
This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of PLA2 with DOGPC as the substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% BSA, pH 7.4.
- DOGPC Substrate Stock Solution (10 mM): Dissolve an appropriate amount of DOGPC in a solution of 10% Triton X-100. Vortex thoroughly to ensure complete solubilization.
- Detection Reagent Mix: Prepare a fresh mix in Assay Buffer containing:
- 0.5 mM ATP
- 0.5 mM CoA
- 0.2 U/mL ACS
- 0.4 U/mL ACOX
- 1 U/mL HRP
- 0.2 mM TOOS probe
- Enzyme Solution: Prepare a stock solution of PLA2 in Assay Buffer. A final concentration in the range of 10-100 ng/mL is typically sufficient.
2. Assay Procedure:
- Prepare a serial dilution of the DOGPC Substrate Stock Solution to create a range of concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
- In a 96-well plate, add 10 µL of each DOGPC dilution to respective wells.
- Add 170 µL of the Detection Reagent Mix to each well.
- Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
- Initiate the reaction by adding 20 µL of the PLA2 enzyme solution to each well.
- Immediately place the plate in a microplate reader pre-set to 37°C.
- Measure the absorbance at 555 nm every minute for 30 minutes.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve.
- Convert the rate of change in absorbance (mOD/min) to the rate of product formation (µmol/min) using a standard curve of H₂O₂ or by applying the Beer-Lambert law with the molar extinction coefficient of the oxidized TOOS probe.
- Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Screening of PLA2 Inhibitors
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against PLA2.
1. Reagent Preparation:
- Prepare all reagents as described in Protocol 1.
- Inhibitor Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Assay Procedure:
- Prepare a serial dilution of the inhibitor stock solution in the Assay Buffer.
- In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add 20 µL of the PLA2 enzyme solution to each well (except the negative control).
- Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Add 10 µL of the DOGPC substrate at a concentration equal to its Km (determined from Protocol 1).
- Add 160 µL of the Detection Reagent Mix to each well to initiate the reaction.
- Immediately measure the absorbance at 555 nm kinetically for 30 minutes at 37°C.
3. Data Analysis:
- Calculate the initial reaction velocity for each inhibitor concentration.
- Normalize the velocities to the positive control (100% activity).
- Plot the percentage of PLA2 activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the Experimental Workflow
Caption: Workflow for PLA2 inhibitor screening.
Data Presentation
The following tables present example data obtained from the protocols described above.
Table 1: Kinetic Parameters of Bee Venom PLA2 with DOGPC Substrate
| Parameter | Value |
| Km | 1.25 ± 0.15 mM |
| Vmax | 85.7 ± 4.2 µmol/min/mg |
| kcat | 120 s⁻¹ |
| kcat/Km | 9.6 x 10⁴ M⁻¹s⁻¹ |
Table 2: Inhibition of Bee Venom PLA2 by a Hypothetical Inhibitor (Compound X)
| Inhibitor Conc. (µM) | Mean PLA2 Activity (%) | Std. Deviation |
| 0.01 | 98.5 | 3.1 |
| 0.1 | 85.2 | 4.5 |
| 1 | 52.1 | 2.8 |
| 10 | 15.7 | 1.9 |
| 100 | 4.3 | 0.8 |
| IC50 (µM) | 0.95 |
PLA2 in Cellular Signaling
PLA2-mediated hydrolysis of membrane phospholipids initiates critical signaling cascades. The release of arachidonic acid is a key step, providing the precursor for the synthesis of prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1]
Diagram of a Simplified PLA2 Signaling Pathway
Caption: Simplified cPLA2α activation and downstream signaling.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of rational design on phospholipase A(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Computational Systems Biology [csbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOG-PC) is a synthetic, saturated phosphatidylcholine with short eight-carbon fatty acid chains. This unique structure confers distinct physicochemical properties, making it a valuable tool for various in vitro cell-based assays. Unlike long-chain phospholipids that form stable, rigid bilayers, the short acyl chains of DOG-PC lead to the formation of more dynamic and fluid membrane structures.[1][2] It is commonly used as a component in liposome formulations and drug delivery systems where it can act as a stabilizer and emulsifier.[3][4][5][6]
These application notes provide an overview of the key uses of DOG-PC in cell-based research and detailed protocols for its application.
Key Applications
-
Modulation of Membrane Fluidity: The primary biophysical effect of incorporating short-chain phospholipids like DOG-PC into cell membranes is an increase in membrane fluidity.[7][8] This property can be harnessed to study the influence of membrane dynamics on the function of membrane-embedded proteins, such as receptors and ion channels.
-
Substrate for Phospholipase D (PLD) Signaling Assays: DOG-PC serves as an efficient substrate for Phospholipase D (PLD), an important enzyme in cellular signaling.[9] PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger that regulates diverse cellular processes, including cell proliferation, survival, and vesicular trafficking.[10][11] Utilizing DOG-PC in cell-based assays allows for the sensitive measurement of PLD activity in response to various stimuli.
-
Drug Delivery and Permeation Studies: Due to its detergent-like properties at higher concentrations, DOG-PC can be used to create model membrane systems like micelles and bicelles for solubilizing membrane proteins.[7] Its metabolite, 1,2-dioctanoylglycerol, has been shown to be an inhibitor of P-glycoprotein (PGP), suggesting a potential application in studies aimed at overcoming multidrug resistance.
Data Presentation: Physicochemical Properties
A summary of the key quantitative properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₈NO₈P | [12][13] |
| Molecular Weight | 509.6 g/mol | [12][13] |
| Critical Micelle Concentration (CMC) | 0.25 mM (at 27°C) | [14] |
| Purity | >98% | [13] |
Experimental Protocols
Protocol 1: Preparation of DOG-PC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size, suitable for treating cells in culture.[3][4][15]
Materials:
-
This compound (DOG-PC) powder
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Sterile, pyrogen-free glass round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Vacuum pump or desiccator
-
Hydration buffer (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.4)
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Gas-tight glass syringes
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DOG-PC powder and dissolve it in a suitable volume of chloroform (or chloroform:methanol) in a round-bottom flask. Ensure the lipid is completely dissolved by gentle swirling.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-37°C). Gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To remove any residual solvent, dry the lipid film under a gentle stream of nitrogen or argon gas for 15-20 minutes. For complete removal, place the flask under a high vacuum for at least 2 hours or overnight in a desiccator.
-
Hydration: Add the desired volume of pre-warmed (30-37°C) sterile hydration buffer (e.g., PBS) to the flask. This will result in a final lipid concentration typically in the range of 1-5 mM.
-
Vesicle Formation: Agitate the flask by gentle swirling or vortexing above the lipid's phase transition temperature. The dry lipid film will hydrate and swell, spontaneously forming multilamellar vesicles (MLVs). This may take 30-60 minutes. The suspension will appear milky.
-
Extrusion (Size Reduction): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to 30-37°C. c. Load the MLV suspension into one of the glass syringes and carefully place it into one side of the extruder. d. Place an empty syringe on the opposite side of the extruder. e. Gently push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the empty syringe. f. Repeat this process by pushing the suspension back and forth for an odd number of passes (e.g., 11 to 21 times) to ensure a uniform size distribution. The final collection should be in the second syringe.
-
Sterilization and Storage: For cell culture use, the final liposome suspension should be sterilized by passing it through a 0.22 µm syringe filter. Store the prepared liposomes at 4°C. For best results, use within a few days of preparation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of DOG-PC on a chosen cell line. High concentrations of short-chain phospholipids can disrupt cell membranes, leading to cell death.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
DOG-PC liposomes (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the DOG-PC liposome stock in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM). Remove the old medium from the cells and add 100 µL of the diluted DOG-PC solutions. Include wells with untreated cells (vehicle control, e.g., PBS) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals. Incubate for another 2-4 hours at 37°C, or overnight at room temperature in the dark.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Protocol 3: In-Cell Phospholipase D (PLD) Activity Assay
This protocol uses a fluorescent-based method to measure PLD activity in cells, where DOG-PC acts as the substrate. The assay detects choline, a product of PLD-mediated hydrolysis.[16]
Materials:
-
Cells of interest cultured in 96-well plates
-
PLD activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or other stimulus
-
DOG-PC liposomes (prepared as in Protocol 1)
-
Fluorescent PLD Assay Kit (containing choline oxidase, horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine))
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.
-
Cell Treatment: a. Prepare the assay cocktail according to the kit manufacturer's instructions. This typically involves mixing choline oxidase, HRP, and the fluorescent probe in the provided assay buffer. b. Add the DOG-PC liposomes to the assay cocktail to a final concentration that is optimal for the enzyme (e.g., 0.5-2 mM). c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the complete assay cocktail (containing DOG-PC) to the wells. e. To measure stimulated PLD activity, add the PLD activator (e.g., PMA at 100 nM) to the appropriate wells. Include unstimulated controls.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 540/590 nm for Amplex Red).
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of choline production, and thus to PLD activity. Calculate the slope of the linear portion of the kinetic curve for each well. Compare the slopes of stimulated vs. unstimulated cells to determine the fold activation of PLD.
Visualizations
Caption: General experimental workflow for using DOG-PC liposomes in cell-based assays.
Caption: Simplified Phospholipase D (PLD) signaling pathway using DOG-PC as a substrate.
Caption: Conceptual diagram showing how DOG-PC (red) increases membrane fluidity.
References
- 1. lipotype.com [lipotype.com]
- 2. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Liposomes: Protocol [inanobotdresden.github.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Measles Who [who-measles.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase D - Wikipedia [en.wikipedia.org]
- 12. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. larodan.com [larodan.com]
- 14. 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine ameliorates age-related spatial memory deterioration by preventing neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Liposome Preparation using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) is a saturated phospholipid containing two 8-carbon acyl chains. Its unique physicochemical properties make it a valuable component in the formulation of liposomes, which are artificially prepared vesicles composed of a lipid bilayer. These vesicles are extensively utilized as potent drug delivery systems due to their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, their biocompatibility, and their biodegradability.
This document provides detailed protocols for the preparation of liposomes using this compound. It includes methodologies for the thin-film hydration technique followed by extrusion or sonication for size reduction, as well as information on the characterization of the resulting liposomes. Additionally, it outlines the role of phosphatidylcholine liposomes in modulating inflammatory signaling pathways.
Physicochemical Properties of this compound and its Analogs
A summary of the key physicochemical properties of this compound and its close analog, 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), is presented below. Understanding these properties is crucial for the successful formulation of liposomes.
| Property | Value (this compound) | Value (1,2-Didecanoyl-sn-glycero-3-phosphocholine - DDPC) | Source(s) |
| Molecular Formula | C₂₄H₄₈NO₈P | C₂₈H₅₆NO₈P | [1] |
| Molecular Weight | 509.6 g/mol | 565.72 g/mol | [1] |
| Phase Transition Temp (Tm) | Not readily available (estimated to be sub-zero) | ~ -18 °C (Estimated) | |
| Critical Micelle Conc. (CMC) | 0.25 mM | 0.005 mM |
Note: The phase transition temperature (Tm) for this compound is not widely reported but is expected to be below 0°C due to its short acyl chains. The Tm is a critical parameter for the hydration step in liposome preparation, which should be performed above this temperature.
Liposome Characterization Data (Utilizing Analogs)
While specific characterization data for liposomes composed solely of this compound is limited in publicly available literature, the following table presents typical data obtained for liposomes prepared with similar phosphatidylcholines, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). This data serves as a reference for expected outcomes.
| Parameter | Typical Value Range | Method of Determination | Source(s) |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | [2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -5 to -35 mV (in PBS) | Electrophoretic Light Scattering (ELS) | [3] |
| Encapsulation Efficiency | 10 - 95% (highly dependent on drug and method) | Spectrophotometry, Chromatography | [3][4] |
Experimental Protocols
The most common and reliable method for preparing unilamellar liposomes with a controlled size distribution is the thin-film hydration method, followed by an extrusion or sonication step.
Protocol 1: Thin-Film Hydration followed by Extrusion
This method is widely used for producing unilamellar vesicles with a uniform size distribution.
Materials:
-
This compound
-
Cholesterol (optional, for modulating membrane fluidity)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amount of this compound and cholesterol (if used). A common molar ratio is 2:1 lipid to cholesterol.
-
Dissolve the lipid(s) in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid. Given the low estimated Tm of this compound, hydration at room temperature is generally sufficient.
-
Agitate the flask by gentle rotation to hydrate the lipid film. This leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.
-
-
Extrusion (Size Reduction):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.
-
Pass the suspension through the membrane from one syringe to the other.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution and that the final liposome suspension is in the second syringe. This process results in the formation of large unilamellar vesicles (LUVs).
-
Protocol 2: Thin-Film Hydration followed by Sonication
This method is an alternative for size reduction and typically produces small unilamellar vesicles (SUVs).
Procedure:
-
Lipid Dissolution, Thin-Film Formation, and Hydration:
-
Follow steps 1-3 from Protocol 1.
-
-
Sonication (Size Reduction):
-
Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Sonicate in pulses to avoid overheating the sample. The duration and power of sonication will need to be optimized to achieve the desired vesicle size.
-
Bath Sonication: Place the flask or vial containing the MLV suspension in a bath sonicator. This method is less disruptive than probe sonication. Monitor the clarity of the suspension; it will become clearer as the liposome size decreases.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing liposomes via thin-film hydration.
Signaling Pathway: Phosphatidylcholine Liposome-Mediated Inflammatory Response in Macrophages
Phosphatidylcholine-containing liposomes can be internalized by macrophages and modulate inflammatory signaling pathways. One of the key pathways affected is the NF-κB signaling cascade.[5][6][7]
References
- 1. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-sn-Glycero-3-Phosphatidylcholine | 19191-91-4 | UAA19191 [biosynth.com]
- 3. Preparation and characterization of liposomes encapsulating chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of lyophilised egg PC liposomes incorporating curcumin and evaluation of its activity against colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
Application Notes and Protocols: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) in Drug Delivery Systems
Introduction
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid that has become a cornerstone in the development of advanced drug delivery systems.[1][2][3] Its structure, featuring two unsaturated oleoyl chains, imparts significant fluidity to lipid bilayers, which is critical for forming stable liposomes and lipid nanoparticles (LNPs) at physiological temperatures.[4] Unlike saturated phospholipids, DOPC helps maintain the structural integrity of nanocarriers, preventing the premature leakage of encapsulated therapeutic agents.[4]
In many formulations, DOPC functions as a neutral "helper lipid."[5] When combined with cationic or ionizable lipids, it enhances the stability of the particle and can increase the efficiency of gene delivery into target cells.[5][6][7] The fluidity DOPC provides is also thought to facilitate the fusion of the nanocarrier with cellular membranes, a crucial step for the intracellular delivery of drugs and genetic material, making it invaluable for applications ranging from chemotherapy to gene therapy.[4][8]
Data Presentation: Physicochemical Properties of DOPC-Containing Formulations
The following table summarizes key quantitative data from studies utilizing DOPC in liposomal formulations. These parameters are critical for predicting the in vivo behavior, stability, and efficacy of the drug delivery system.
| Formulation Composition | Method | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPC: 46%, POPC: 12%, DPPC: 42% | Extrusion | 127.5 | -7.24 | 20.24 (for Calcein) | [9] |
| DOPC / DOTAP (1:1 ratio) | Extrusion (100 nm membrane) | 139 | Not Reported | Not Reported | [6] |
| Pure DOPC (Placebo) | Not Specified | 100 (Range: 90-120) | Not Reported | Not Applicable | [10] |
Experimental Protocols
Protocol 1: Preparation of DOPC-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size, suitable for encapsulating hydrophilic drugs.
Materials:
-
This compound (DOPC)
-
Other lipids as required (e.g., cholesterol, DOTAP)
-
Chloroform and/or Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Methodology:
-
Lipid Dissolution: Weigh the desired amounts of DOPC and any other lipids and dissolve them in a chloroform/methanol (e.g., 2:1 v/v) solvent mixture in a round-bottom flask.[11][12]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.[12]
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer, containing the dissolved drug to be encapsulated, to the flask. The volume should be sufficient to achieve the desired final lipid concentration.[12]
-
Vesicle Formation: Agitate the flask by hand or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[6] Assemble the mini-extruder with the membrane, and pass the lipid suspension through it 15-21 times.[6] This process should be performed at a temperature above the lipid's phase transition temperature. The resulting solution should be a translucent, homogeneous liposome solution.[6]
-
Purification: Remove the unencapsulated (free) drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.
Protocol 2: Characterization of Liposome Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the average particle size (hydrodynamic diameter) and size distribution (Polydispersity Index, PDI), while electrophoretic light scattering is used to measure the zeta potential, an indicator of surface charge and colloidal stability.
Materials:
-
Liposome suspension (from Protocol 1)
-
Deionized water or appropriate buffer for dilution
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
Methodology:
-
Sample Preparation: Dilute the liposome suspension (e.g., 1:100) with the same buffer used for hydration or deionized water to achieve an appropriate particle concentration for DLS measurement.[9]
-
Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.[9]
-
Size Measurement (DLS): Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
Zeta Potential Measurement: For zeta potential, ensure the sample is diluted in a low-salt buffer or deionized water. The instrument will apply an electric field and measure the particle velocity to calculate the surface charge.
Protocol 3: Determination of Encapsulation Efficiency (EE)
This protocol determines the percentage of the drug that has been successfully entrapped within the liposomes.
Materials:
-
Purified liposome suspension
-
Lysis buffer/detergent (e.g., 1% Triton X-100)
-
Buffer solution (e.g., PBS)
-
Method for quantifying the drug (e.g., UV-Vis spectrophotometer, fluorescence plate reader)
-
Method for separating free drug (e.g., dialysis tubing, size exclusion chromatography columns)
Methodology:
-
Separation of Free Drug: Separate the newly prepared liposomes from the unencapsulated drug as described in Protocol 1, Step 7.
-
Quantification of Total Drug: Take a small aliquot of the unpurified liposome suspension. Add a lysis agent like Triton X-100 to disrupt the liposomes and release the encapsulated drug.[9] Measure the concentration of the total drug (encapsulated + free) using a pre-established standard curve. This is C(total).
-
Quantification of Free Drug: Measure the drug concentration in the supernatant or filtrate collected after the purification step. This is C(free).
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(C(total) - C(free)) / C(total)] * 100
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Deton Corp [detoncorp.com]
- 3. This compound | Fulcrum Pharma [fulcrumpharma.com]
- 4. nbinno.com [nbinno.com]
- 5. polysciences.com [polysciences.com]
- 6. A new helper phospholipid for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and characterization of liposome formulation by mixture design - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Studies of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) Micelles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the study of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) micelles using Nuclear Magnetic Resonance (NMR) spectroscopy. DOPC, a short-chain phospholipid, is a valuable tool for in vitro studies of membrane-active molecules due to its ability to form micelles that mimic certain aspects of biological membranes. These protocols are designed to assist in the preparation and characterization of DOPC micelles for structural and interaction studies.
Introduction
This compound is a synthetic phospholipid featuring two saturated octanoyl (C8:0) fatty acid chains.[1] This relatively short chain length gives it detergent-like properties, allowing it to self-assemble into micelles in aqueous solutions above a certain concentration.[1] These micelles provide a membrane-mimetic environment that can be used to solubilize and study membrane proteins, peptides, and lipophilic drugs by high-resolution solution NMR. Unlike longer-chain phospholipids that typically form bilayers and vesicles (liposomes), the smaller, more dynamic nature of DOPC micelles often results in sharper NMR signals, facilitating detailed structural and dynamic analysis.[2][3]
Quantitative Data of DOPC and Related Phospholipids
The physical properties of phospholipid micelles are crucial for designing and interpreting NMR experiments. Below is a summary of key quantitative data for DOPC and other commonly used short-chain phosphatidylcholines.
| Parameter | This compound (DOPC) | Reference |
| Molecular Weight | 509.6 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 0.25 mM (at 27°C) | [1] |
| Aggregation Number | Not available in search results | |
| Typical Concentration for NMR Studies | 10-100 mM (estimated based on similar systems) |
| Parameter | Other Short-Chain Phosphatidylcholines | Reference |
| Dihexanoyl-PC (DHPC) CMC | 10-15 mM | |
| Diheptanoyl-PC (DHPC) CMC | 2-4 mM |
Experimental Protocols
Protocol 1: Preparation of DOPC Micelle Stock Solution
This protocol describes the preparation of a concentrated stock solution of DOPC micelles, which can then be used for NMR sample preparation.
Materials:
-
This compound (DOPC) powder
-
Buffer of choice (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0)
-
Deuterium oxide (D₂O)
-
Glass vial
-
Vortex mixer
-
Analytical balance
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the desired value. For NMR studies, it is common to use a buffer with a pH between 6.0 and 7.5.
-
DOPC Weighing: Accurately weigh the required amount of DOPC powder to achieve a concentration well above its CMC (0.25 mM). For a stock solution, a concentration of 50-100 mM is recommended.
-
Dissolution: Add the weighed DOPC powder to a clean glass vial. Add the prepared buffer to reach the final desired volume.
-
Homogenization: Gently vortex the solution until the DOPC powder is completely dissolved. Avoid vigorous shaking to minimize foaming. The resulting solution should be clear and colorless.
-
D₂O Addition: For the NMR spectrometer's lock system, add D₂O to a final concentration of 5-10% (v/v).
-
pH Verification: Check the pH of the final micelle solution and adjust if necessary with small volumes of dilute HCl or NaOH.
Protocol 2: Reconstitution of a Molecule of Interest into DOPC Micelles for NMR Analysis
This protocol outlines the steps for incorporating a protein, peptide, or small molecule into pre-formed DOPC micelles for NMR studies.
Materials:
-
DOPC micelle stock solution (from Protocol 1)
-
Purified and concentrated sample of the molecule of interest (e.g., ¹⁵N-labeled protein) in a compatible buffer
-
NMR tubes
Procedure:
-
Sample Preparation: Ensure the molecule of interest is in a concentrated stock solution to minimize dilution of the final NMR sample. If lyophilized, dissolve it in a small volume of the same buffer used for the DOPC micelles.
-
Titration: Gradually add the DOPC micelle stock solution to the solution of the molecule of interest while gently mixing. The final concentration of DOPC should be well above the CMC and optimized for the specific system under study. A common starting point is a lipid-to-protein molar ratio of 50:1 to 100:1.
-
Equilibration: Allow the mixture to equilibrate for a period of time, typically ranging from 30 minutes to a few hours, at a controlled temperature. This allows for the incorporation of the molecule into the micelles.
-
Final Concentration and Transfer: If necessary, concentrate the final sample to the desired volume for NMR analysis (typically 500-600 µL). Transfer the sample to an appropriate NMR tube.
-
Quality Control: It is advisable to run a quick 1D ¹H NMR spectrum to assess the overall quality of the sample. Well-formed micellar samples with properly incorporated molecules of interest should yield reasonably sharp proton signals.
Protocol 3: NMR Data Acquisition
This section provides general guidelines for acquiring NMR data on samples in DOPC micelles. The specific parameters will need to be optimized for the spectrometer and the sample being studied.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Typical Experiments:
-
1D ¹H NMR: To check sample quality and homogeneity.
-
2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled proteins/peptides): This is the standard experiment for observing changes in the chemical environment of the protein backbone upon interaction with the micelles. Well-dispersed peaks are indicative of a properly folded protein in the micellar environment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints for structure determination. For protein-micelle complexes, this can reveal intermolecular contacts between the protein and the DOPC molecules.
-
Diffusion Ordered Spectroscopy (DOSY): To confirm the incorporation of the molecule of interest into the micelles by observing if they share the same diffusion coefficient.
-
Relaxation Experiments (T₁, T₂, Heteronuclear NOE): To probe the dynamics of the molecule of interest within the micelle on different timescales.
Acquisition Parameters (Example for a 2D ¹H-¹⁵N HSQC):
-
Temperature: 298 K (25°C) or as required for sample stability.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: Optimized for the specific sample, typically ~16 ppm for ¹H and ~35 ppm for ¹⁵N.
-
Acquisition Time: Adjusted to achieve desired resolution.
Visualizations
Caption: Experimental workflow for NMR studies of molecules in DOPC micelles.
References
Protocol for the Formation of Bicelles Using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (diC8PC)
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicelles are discoidal, lipid-based nanoparticles that serve as valuable membrane mimetics for the structural and functional studies of membrane proteins, as well as for applications in drug delivery.[1] They are typically formed by the self-assembly of a long-chain phospholipid, which forms a planar bilayered region, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer.[1] The molar ratio of the long-chain lipid to the short-chain lipid, known as the 'q' ratio, is a critical parameter that dictates the size and morphology of the resulting bicelles.[1][2] This document provides a detailed protocol for the formation of bicelles using the short-chain phospholipid 1,2-dioctanoyl-sn-glycero-3-phosphocholine (diC8PC).
Key Parameters and Data
The formation and properties of bicelles are highly dependent on several key parameters. The following table summarizes these parameters and provides recommended starting ranges for the formation of bicelles using a long-chain phospholipid such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in combination with diC8PC.
| Parameter | Recommended Range | Notes |
| Long-Chain Phospholipid | DMPC, DPPC, or other | The choice of long-chain lipid will influence the thickness and phase behavior of the bicelle bilayer. |
| Short-Chain Phospholipid | This compound (diC8PC) | The concentration of diC8PC relative to the long-chain lipid is critical for bicelle formation. |
| Molar Ratio (q-ratio) | 2.5 - 5.0 | The q-ratio ([Long-Chain Lipid]/[Short-Chain Lipid]) is the primary determinant of bicelle size. Lower q-ratios generally lead to smaller bicelles. For initial experiments, a q-ratio between 2.8 and 3.5 is a good starting point.[3] |
| Total Lipid Concentration | 10% - 40% (w/v) | Higher concentrations can be used, but may lead to increased viscosity. A common starting concentration is 15% w/v.[3][4] |
| Hydration Buffer | 10mM Phosphate Buffer (pH 6.6), 0.15 mM Sodium Azide | The buffer should be chosen based on the experimental requirements. The inclusion of D2O (e.g., 7%) is common for NMR studies.[3] |
| Temperature | Varies (typically 18°C - 50°C) | Temperature significantly affects the phase behavior of the lipids. The optimal temperature will depend on the transition temperatures (Tm) of the chosen long-chain and short-chain lipids. Cycles of heating (e.g., 40-50°C) and cooling are used to facilitate bicelle formation.[4] |
| Incubation Time | 2 - 24 hours | Hydration time depends on the lipid composition and concentration. Higher q-ratios may require longer hydration times.[3] |
Experimental Protocol
This protocol outlines the steps for preparing bicelles using a long-chain phospholipid and diC8PC.
Materials:
-
Long-chain phospholipid (e.g., DMPC or DPPC)
-
This compound (diC8PC)
-
Chloroform (optional, for lipid film method)
-
Hydration buffer (e.g., 10mM phosphate buffer, pH 6.6)
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
-
Ice bath
-
Nitrogen gas source (optional)
-
High-vacuum pump (optional)
Procedure:
Method 1: Thin-Film Hydration
-
Lipid Mixture Preparation:
-
Calculate the required amounts of the long-chain phospholipid and diC8PC to achieve the desired q-ratio.
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
-
Film Formation:
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of hydration buffer to the lipid film to achieve the desired total lipid concentration.
-
Allow the mixture to hydrate at room temperature for several hours. For lipid mixtures with a q-ratio of 2.8 – 3.0, hydration is typically complete in 2 – 3 hours.[3] Mixtures with higher q-ratios (3.25 – 3.5) may require up to 24 hours for complete hydration.[3]
-
-
Bicelle Formation:
-
To facilitate the formation of a homogenous bicelle solution, perform several cycles of heating and cooling.
-
Heat the vial in a water bath to approximately 40-50°C.[4]
-
Vortex the sample vigorously.
-
Cool the sample on ice.
-
Repeat the heating, vortexing, and cooling cycles until the solution becomes clear and non-viscous.
-
Method 2: Direct Hydration
-
Lipid Weighing:
-
Weigh out the appropriate amounts of the long-chain phospholipid and diC8PC directly into a glass vial.
-
-
Hydration:
-
Add the calculated volume of hydration buffer to the lipids.
-
Vortex the mixture.
-
-
Bicelle Formation:
-
Follow the same heating, vortexing, and cooling cycles as described in Method 1 to achieve a clear, homogenous solution. Cycles of brief heating (~40-50°C), cooling on ice, and vortexing should be performed.[4]
-
Confirmation of Bicelle Formation:
A properly formed bicelle solution should be a clear, non-viscous liquid at low temperatures (e.g., on ice) and may become a clear gel at higher temperatures, depending on the lipid composition and concentration.[4] For rigorous characterization, techniques such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]
Visualizations
Caption: Experimental workflow for the formation of bicelles.
Caption: Logical relationships of key parameters in bicelle formation.
References
Application Notes and Protocols for Membrane Protein Reconstitution using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely utilized in the formation of liposomes and other lipid-based nanostructures for the reconstitution of membrane proteins. Its cylindrical shape and fluid phase at room temperature make it an excellent choice for creating stable, unilamellar vesicles that can mimic the native lipid bilayer environment. This document provides detailed application notes and experimental protocols for the successful reconstitution of membrane proteins into DOPC-based liposomes, tailored for researchers in academia and the pharmaceutical industry.
Key Applications of DOPC in Membrane Protein Reconstitution
DOPC-based proteoliposomes are instrumental in a variety of research and drug development applications:
-
Functional Studies: Reconstitution into DOPC vesicles allows for the functional characterization of purified membrane proteins, such as ion channels and transporters, in a controlled lipid environment.[1][2][3]
-
Structural Biology: Proteoliposomes are used to stabilize membrane proteins for structural determination by techniques like cryo-electron microscopy and solid-state NMR.
-
Drug Discovery and Screening: Functional assays with reconstituted membrane proteins in DOPC liposomes provide a platform for high-throughput screening of drug candidates that target these proteins.[2]
-
Drug Delivery: DOPC is a key component in liposomal drug delivery systems, and understanding its interaction with membrane proteins is crucial for designing effective targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative parameters often encountered in the reconstitution of membrane proteins into DOPC-containing liposomes. These values can serve as a starting point for experimental design and optimization.
Table 1: Physicochemical Properties of DOPC-based Proteoliposomes
| Parameter | Typical Value Range | Analytical Technique(s) |
| Vesicle Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS), Cryo-Transmission Electron Microscopy (Cryo-TEM) |
| Zeta Potential | -0.29 to -37.7 mV (with charged lipids) | DLS with Electrophoretic Mobility |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Reconstitution Efficiency | 0.8 - 27% (protein-dependent) | SDS-PAGE, Quantitative Amino Acid Analysis, Fluorescence Spectroscopy |
Note: Reconstitution efficiency is highly dependent on the specific membrane protein, lipid composition, and reconstitution method used.[4]
Table 2: Common Reconstitution and Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Lipid-to-Protein Molar Ratio | 10:1 to 50:1 (for structural studies) | Higher ratios are common for functional assays to ensure single-protein incorporation per vesicle. |
| Lipid-to-Protein Ratio (w/w) | 1:80 to 1:500 | Often optimized for specific protein and assay requirements.[5] |
| Initial Lipid Concentration | 1 - 10 mg/mL | Higher concentrations can be used but may affect vesicle formation and protein incorporation. |
| Detergent-to-Lipid Molar Ratio (for detergent-mediated reconstitution) | Varies with detergent (e.g., ~5:1 for Octyl Glucoside) | This ratio is critical for efficient reconstitution and needs to be empirically determined. |
| Functional Activity (Ion Channels) | Varies (e.g., pmol/mg protein/min) | Measured using techniques like ion flux assays. |
Experimental Protocols
Protocol 1: Preparation of DOPC Unilamellar Liposomes by Extrusion
This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
This compound (DOPC) powder or chloroform solution
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DOPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Vortex the flask vigorously to disperse the lipids, creating a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
For improved lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (slightly above the lipid's phase transition temperature).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Hydrate the extruder components with the hydration buffer.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane 11-21 times. An odd number of passes ensures that the final liposome population has passed through the membrane.
-
The resulting solution contains unilamellar liposomes of a relatively uniform size.
-
-
Characterization:
-
Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into DOPC Liposomes
This is a common method for incorporating purified membrane proteins into pre-formed liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl Glucoside (OG))
-
Prepared DOPC unilamellar liposomes (from Protocol 1)
-
Detergent stock solution
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis cassettes)
-
Reconstitution buffer (same as hydration buffer)
Procedure:
-
Detergent Saturation of Liposomes:
-
To the prepared DOPC liposomes, add the detergent stock solution dropwise while gently stirring. The goal is to reach a detergent concentration that just begins to destabilize the liposomes without fully solubilizing them into mixed micelles. This optimal detergent-to-lipid ratio must be determined empirically for each system.
-
-
Addition of Purified Protein:
-
Add the purified, detergent-solubilized membrane protein to the detergent-destabilized liposomes. The desired lipid-to-protein ratio will depend on the downstream application. For functional assays aiming for single-protein events, a high lipid-to-protein ratio is recommended.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow the protein to insert into the lipid bilayer.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of closed, proteoliposome vesicles. This is a critical step and can be achieved by several methods:
-
Adsorption: Add adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate at 4°C with gentle rotation. The incubation time and amount of beads will depend on the detergent and its concentration. Multiple changes of beads may be necessary.
-
Dialysis: Place the mixture in a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of detergent-free buffer at 4°C. Multiple buffer changes are required over 24-48 hours.
-
-
-
Proteoliposome Purification:
-
After detergent removal, separate the proteoliposomes from aggregated protein and empty liposomes by ultracentrifugation or density gradient centrifugation.
-
-
Characterization and Functional Assay:
-
Determine the protein incorporation efficiency by running the proteoliposome sample on an SDS-PAGE gel and comparing the protein band intensity to a known standard.
-
Assess the size and homogeneity of the proteoliposomes by DLS.
-
Perform a functional assay relevant to the reconstituted protein (e.g., ion flux assay, ligand binding assay).
-
Visualizations
Experimental Workflow for Membrane Protein Reconstitution
Caption: General workflow for detergent-mediated membrane protein reconstitution.
Signaling Pathway for a Reconstituted G-Protein Coupled Receptor (GPCR)
Caption: Simplified G-protein coupled receptor signaling cascade.[6][7][8]
Experimental Workflow for an Ion Channel Flux Assay
Caption: Workflow for a fluorescence-based ion flux assay.[1][2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 3. A Proteoliposome-Based Efflux Assay to Determine Single-molecule Properties of Cl- Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (Di-C8-PC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (Di-C8-PC). Below you will find information to address common aggregation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Di-C8-PC) and what are its common applications?
A1: this compound, also known as Di-C8-PC, is a short-chain phospholipid. Due to its amphiphilic nature, it is often used in the formation of micelles, liposomes, and other artificial membrane systems.[1] Common applications include its use as a stabilizer and emulsifier in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of Di-C8-PC?
A2: The Critical Micelle Concentration (CMC) is the concentration at which individual lipid molecules (monomers) begin to self-assemble into larger aggregates like micelles. For this compound (8:0 PC), the CMC is approximately 0.27 mM .[3] It is important to be aware of this concentration, as exceeding it will lead to the formation of micelles and potential aggregation.
Q3: Why is my Di-C8-PC solution cloudy or showing signs of aggregation?
A3: Cloudiness or visible aggregation in your Di-C8-PC solution is often due to its low solubility in aqueous buffers and its tendency to self-assemble into micelles or larger aggregates, especially at concentrations above its CMC. Factors such as temperature, pH, and the presence of salts can also influence its aggregation behavior.
Troubleshooting Guide
Issue 1: Di-C8-PC is difficult to dissolve in my aqueous buffer.
-
Possible Cause: Di-C8-PC has limited solubility in aqueous solutions. Direct addition of the dry powder to a buffer will likely result in clumping and incomplete dissolution.
-
Solution:
-
Use an Organic Solvent: First, dissolve the Di-C8-PC in a suitable organic solvent.
-
Dilute into Buffer: Slowly add the organic solution to your aqueous buffer while vortexing or stirring. This method helps to disperse the lipid molecules and facilitates the formation of a uniform solution or suspension.
-
Issue 2: My Di-C8-PC solution becomes cloudy over time, even at low concentrations.
-
Possible Cause: Even below the CMC, Di-C8-PC can be unstable in solution and may aggregate over time. This can be influenced by factors like temperature fluctuations or interactions with other components in your solution.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare Di-C8-PC solutions fresh just before use.
-
Optimize Storage: If short-term storage is necessary, store the solution at a controlled temperature. Avoid repeated freeze-thaw cycles.
-
Issue 3: I observe aggregation when mixing Di-C8-PC with other lipids or molecules.
-
Possible Cause: The introduction of other molecules can disrupt the stability of the Di-C8-PC in solution, leading to aggregation. This can be due to hydrophobic interactions, changes in charge, or other intermolecular forces.
-
Solution:
-
Co-dissolve in Organic Solvent: If preparing a mixed lipid formulation, dissolve all lipid components together in an organic solvent before hydrating with the aqueous buffer.
-
Optimize Ratios: Experiment with different molar ratios of your components to find a stable formulation.
-
Consider Stabilizers: In some cases, the addition of a stabilizing agent, such as cholesterol, may be beneficial, although this needs to be empirically tested for your specific application.
-
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₈NO₈P | [4][5] |
| Molecular Weight | 509.61 g/mol | [4][5] |
| Critical Micelle Concentration (CMC) | 0.27 mM | [3] |
| Solubility in DMSO | 20 mg/mL | [6] |
| Solubility in Ethanol | 30 mg/mL | [6] |
| Solubility in DMF | 20 mg/mL | [6] |
| Solubility in Ethanol:PBS (1:1) | 0.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Di-C8-PC Stock Solution
This protocol describes the recommended method for preparing a stock solution of Di-C8-PC to minimize aggregation issues.
Materials:
-
This compound (Di-C8-PC) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh Di-C8-PC: In a sterile container, carefully weigh the desired amount of Di-C8-PC powder.
-
Initial Dissolution: Add a small volume of the chosen organic solvent (DMSO or Ethanol) to the Di-C8-PC powder.
-
Vortex: Vortex the mixture vigorously until the powder is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Dilution into Aqueous Buffer: While vortexing the target aqueous buffer, slowly add the Di-C8-PC organic stock solution dropwise.
-
Final Concentration: Continue adding the stock solution until the desired final concentration of Di-C8-PC in the aqueous buffer is reached.
-
Use Immediately: Use the freshly prepared solution immediately for your experiments to avoid potential aggregation upon storage.
Visualizations
Caption: Recommended workflow for preparing Di-C8-PC solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aggregation behaviour of mixtures of phosphatidylcholine and polyoxyethylene sorbitan monoesters in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. 19191-91-4 CAS MSDS (L-A-PHOSPHATIDYLCHOLINE, DIOCTANOYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) Vesicle Formation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the influence of pH on the formation and stability of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the buffer solution affect the size and surface charge (zeta potential) of DOPC vesicles?
The pH of the surrounding medium can influence the physicochemical properties of DOPC vesicles, particularly their size and surface charge. DOPC is a zwitterionic phospholipid, meaning it has both a positive (choline group) and a negative (phosphate group) charge. At neutral pH, these charges are balanced. However, at acidic or alkaline pH, the charge balance can shift. For instance, at a high pH of 10, DOPC liposomes have been observed to increase in size to approximately 128 nm and show a reduced surface charge of about -5 mV.[1] In contrast, at acidic (pH 5.5) and neutral (pH 7.5) conditions, both size and surface charge remain relatively constant.[1]
Q2: What is the impact of acidic pH on the stability and behavior of DOPC vesicles?
Acidic conditions can significantly affect DOPC vesicle stability and behavior. As the pH decreases from neutral, the phosphate group (with a pKa of around 2) can become protonated.[2] This neutralization of the negative charge leads to increased electrostatic repulsion between the positively charged choline moieties, which can destabilize the vesicle structure.[2] This change in headgroup interaction can alter the membrane's mechanical properties, such as its bending modulus, and increase the rate of membrane fusion.[2] Some studies have shown that the stability of liposomes can decrease by as much as 50% in acidic solutions.[3]
Q3: How does alkaline (basic) pH influence DOPC vesicle properties?
At high pH levels (e.g., pH 10), DOPC vesicles may exhibit changes in size and surface charge.[1] One study noted an increase in diameter and a reduction in the negative surface charge at pH 10.[1] This environment may also induce deformation in the liposomes before they rupture to form a supported lipid bilayer on a substrate.[1] While vesicle layers can form under a variety of pH conditions, extreme pH values can alter the conformational state of the vesicle layer.[4]
Q4: How does pH affect the interaction of DOPC vesicles with surfaces, such as for creating supported lipid bilayers (SLBs)?
Electrostatic interactions are critical for the adsorption and fusion of vesicles onto surfaces to form SLBs. Therefore, pH is a key tool for controlling these interactions.[4] For example, on titanium dioxide (TiO2) surfaces, low pH promotes the formation of a bilayer, while intermediate pH favors vesicle adsorption without fusion.[4] Similarly, on plasma-polymerized acrylic acid (ppAAc) surfaces, vesicle adsorption is observed at pH 4, with limited interaction at pH 7.[4] The charge of both the vesicle and the substrate, which are pH-dependent, governs the outcome.
Q5: Can pH be used to trigger the fusion of DOPC vesicles?
Yes, pH can be a trigger for vesicle fusion. A decrease in environmental pH from 7.5 to 4.1 has been shown to notably increase the fusion rate of planar DOPC membranes.[2] The mechanism is linked to changes in the lipid's physical parameters, including an increase in the membrane bending modulus and altered headgroup interactions due to protonation of the phosphate group.[2]
Troubleshooting Guide
Problem: My DOPC vesicles are aggregating and precipitating out of solution.
-
Possible Cause: The pH of your buffer may be near the isoelectric point of the vesicle, or extreme pH values could be destabilizing the vesicles. In highly acidic conditions (below pH 4), protonation of the phosphate group can lead to repulsion between choline groups, potentially causing instability.[2]
-
Solution:
-
Verify the pH of your hydration buffer. For general stability, a pH between 6.0 and 8.0 is often recommended.[5]
-
Ensure your buffer has sufficient ionic strength (e.g., 100-150 mM NaCl) to screen surface charges, which can help prevent aggregation, but be aware that this can also influence vesicle-surface interactions.[4][6]
-
If your application requires an acidic or alkaline pH, consider the potential for reduced stability and use the vesicles shortly after preparation.
-
Problem: I am observing high polydispersity (inconsistent sizes) in my vesicle preparation.
-
Possible Cause: Incomplete hydration or inefficient size reduction (extrusion/sonication). The pH can also play a role; for example, DOPC liposomes have been shown to increase in size at pH 10.[1]
-
Solution:
-
Ensure the lipid film is completely dry before hydration, as residual solvent can affect vesicle formation.[4]
-
During hydration, ensure the temperature is above the lipid's phase transition temperature (for DOPC, this is -16.5°C, so room temperature is sufficient).[6] Gentle agitation can aid hydration.[7]
-
Follow a consistent extrusion protocol. Passing the lipid suspension through the extruder membrane 15-21 times is typically recommended for achieving a uniform size distribution.[8]
-
Confirm that your buffer pH is appropriate for your desired vesicle size, referencing data that shows size changes at different pH values.[1]
-
Problem: My DOPC vesicles are not forming a stable supported lipid bilayer (SLB) on my substrate.
-
Possible Cause: The electrostatic interactions between the vesicles and the substrate are not optimal for fusion. This is highly dependent on the pH and the nature of the substrate.
-
Solution:
-
Adjust the pH of the buffer to modulate the surface charge of both the DOPC vesicles and the substrate to promote attraction. For negatively charged substrates like silica or mica, a lower pH or the inclusion of divalent cations (e.g., Ca²⁺) can facilitate vesicle rupture and SLB formation.[1]
-
For certain surfaces, a two-step pH process can be effective. For instance, vesicles can be adsorbed at one pH and then induced to fuse into a bilayer by rinsing with a buffer at a different pH.[4]
-
Induce osmotic stress by preparing vesicles in a low-salt buffer and then diluting them in a high-salt buffer (e.g., 150 mM NaCl) at the desired pH immediately before adding them to the substrate. This can lower the energy barrier for vesicle rupture.[4]
-
Quantitative Data Summary
The following table summarizes the reported effects of pH on the hydrodynamic diameter and zeta potential of DOPC vesicles.
| pH | Average Diameter (nm) | Zeta Potential (mV) | Reference |
| 5.5 | ~110 | ~ -15 | [1] |
| 7.5 | ~110 | ~ -15 | [1] |
| 10.0 | ~128 | ~ -5 | [1] |
Experimental Protocols
Protocol: DOPC Vesicle Preparation by Thin-Film Hydration and Extrusion
This method is widely used to generate small unilamellar vesicles (SUVs) with a controlled size distribution.[7][8]
-
Lipid Film Formation: a. Dissolve DOPC powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask to a concentration of 10-25 mg/mL.[4][7] b. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1][4]
-
Hydration: a. Add the desired aqueous buffer (e.g., 10 mM Tris, 150 mM NaCl at a specific pH) to the flask to achieve a final lipid concentration of 5-10 mg/mL.[4][7] b. Hydrate the lipid film by gentle agitation (e.g., vortexing) for 30-60 minutes at room temperature. This will form a suspension of multilamellar vesicles (MLVs).
-
Size Reduction by Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension back and forth between the syringes through the membrane for an odd number of passes (e.g., 21 times).[8] The resulting solution should become transparent, indicating the formation of unilamellar vesicles. d. The final vesicle solution can be stored at 4°C for up to one week.[4]
Diagrams
Caption: A flowchart of the thin-film hydration and extrusion method for preparing DOPC vesicles.
Caption: The influence of pH on the ionization state and stability of DOPC vesicles.
References
- 1. Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine Membrane Fusion Is pH-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent lipid vesicle interactions with plasma polymerized thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Technical Support Center: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of DOPC liposomes?
A1: The long-term stability of DOPC liposomes is primarily influenced by several factors:
-
Physical Instability: This includes aggregation, fusion, and drug leakage from the vesicles. These events can be triggered by improper storage temperatures and formulation characteristics.[1][2] Physical instability often manifests as changes in particle size and size distribution.[1]
-
Chemical Instability: The main chemical degradation pathways for phospholipids like DOPC are hydrolysis and oxidation.[3] Hydrolysis of the ester bonds in the phospholipid structure can occur, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposomal membrane.[3][4] Oxidation of the unsaturated acyl chains is also a concern, though DOPC, being monounsaturated, is less susceptible than polyunsaturated phospholipids.[3][5]
-
Storage Conditions: Temperature is a critical factor. Generally, storage at refrigerated temperatures (e.g., 4°C) is recommended to minimize both physical and chemical degradation.[1][3][4] Lyophilization (freeze-drying) is a common and effective technique to enhance long-term stability by removing the aqueous phase where degradation reactions occur.[5][6][7]
-
Formulation Composition: The inclusion of other lipids, such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can significantly impact stability. Cholesterol is known to increase membrane rigidity and reduce permeability, thereby enhancing stability.[8][9] However, the ratio of components is crucial, as incorrect ratios can sometimes lead to instability.[8][10] The pH of the buffer system is also important, as low pH can promote acid-hydrolysis of phospholipids.[11][12]
Q2: What are the recommended storage conditions for DOPC liposomes?
A2: For optimal long-term stability, the following storage conditions are recommended:
-
Aqueous Formulations: Store at 4°C in a well-buffered solution.[3][4] Avoid freezing unless appropriate cryoprotectants are used, as the formation of ice crystals can disrupt the liposome structure.[7][13] Storage at room temperature or higher temperatures significantly accelerates degradation.[1][5]
-
Lyophilized Formulations: For extended storage, lyophilization is the preferred method.[5][6] Lyophilized liposomes should be stored at low temperatures (e.g., 4°C or -20°C) in a dry environment, protected from light.[5] The presence of a cryoprotectant (e.g., trehalose, sucrose) in the formulation before lyophilization is crucial to preserve vesicle integrity upon rehydration.[5][14]
Q3: How does the inclusion of cholesterol affect the stability of DOPC liposomes?
A3: The inclusion of cholesterol generally enhances the stability of DOPC liposomes in several ways:
-
It increases the packing density of the phospholipid bilayer.[8]
-
It reduces the permeability of the membrane to encapsulated contents, thus minimizing drug leakage.[8]
-
It increases the rigidity of the membrane, making it more resistant to external stresses and degradation.[8][15] However, the concentration of cholesterol is critical. While optimal concentrations (often around a 2:1 molar ratio of DOPC to cholesterol) improve stability, very low concentrations can sometimes decrease stability by causing defects in the bilayer structure.[8][16]
Q4: What is the impact of lyophilization on the long-term stability of DOPC liposomes?
A4: Lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of DOPC liposomes.[6] By removing water, it significantly slows down chemical degradation processes like hydrolysis.[3][5] It also prevents physical changes such as aggregation and fusion that occur in aqueous suspensions over time.[6] For successful lyophilization and rehydration, the use of cryoprotectants like disaccharides (e.g., trehalose or sucrose) is essential to protect the liposomes from damage during the freezing and drying processes.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size / Aggregation | - Improper storage temperature (too high).- Zeta potential close to zero, leading to a lack of electrostatic repulsion.- Freeze-thaw cycles without cryoprotectants.- High salt concentration in the buffer. | - Store liposomes at 4°C.[1]- If the formulation allows, incorporate a charged lipid to increase the absolute value of the zeta potential.- For long-term storage, lyophilize the liposomes in the presence of a cryoprotectant like trehalose.[5]- Evaluate the effect of buffer ionic strength on stability.[17] |
| Drug Leakage | - Storage above the phase transition temperature of the lipid.- Hydrolysis or oxidation of DOPC, leading to membrane destabilization.- Physical disruption of the liposome membrane.- Interaction with serum components if used in biological media.[16] | - Ensure storage temperature is below the lipid's phase transition temperature.[1]- Prepare liposomes in a buffer with a neutral pH to minimize hydrolysis.[3]- Incorporate cholesterol into the formulation to decrease membrane permeability.[8]- For use in biological fluids, consider PEGylation to create sterically stabilized liposomes. |
| Changes in pH of the Suspension | - Hydrolysis of phospholipids, which releases free fatty acids and protons (H+).[3] | - Ensure the liposome suspension is adequately buffered to maintain a stable pH.[3]- Monitor the pH over time as an indicator of chemical degradation. |
| Low Encapsulation Efficiency | - Issues with the chosen encapsulation method.- Drug properties (e.g., solubility, interaction with the bilayer).- Leakage of the drug during the formulation process. | - Optimize the preparation method (e.g., thin-film hydration, extrusion parameters).[16]- For hydrophilic drugs, ensure proper hydration and sizing steps.- For lipophilic drugs, ensure complete dissolution with the lipids in the organic solvent. |
| Inconsistent Batch-to-Batch Results | - Variability in the quality of raw materials.- Inconsistent execution of the preparation protocol.- Instability of the formulation between preparation and use. | - Use high-purity lipids and reagents.[3]- Standardize all steps of the preparation protocol, including lipid film formation, hydration, and sizing (e.g., extrusion).[16][18]- Characterize each batch immediately after preparation for size, zeta potential, and encapsulation efficiency.[18] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on DOPC Liposome Stability
| Storage Temperature | Observation | Reference |
| 4°C | Minimal degradation observed over extended periods. | [3][5] |
| 22°C (Room Temp) | Appreciable degradation was not observed over 48 weeks for lyophilized DOPC. | [5] |
| 37°C, 50°C, 60°C | Lyophilized DOPC samples were found to be stable at all storage temperatures over 48 weeks. | [5] |
Note: DOPC is significantly more stable than polyunsaturated lipids like DLPC and DLinPC, which show considerable degradation at elevated temperatures.[5]
Table 2: Key Stability-Indicating Parameters for Liposome Characterization
| Parameter | Technique(s) | Purpose | Reference |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | To detect aggregation or fusion of liposomes. | [18][19] |
| Zeta Potential | Electrophoretic Light Scattering | To assess surface charge and predict colloidal stability. | [18][20] |
| Encapsulation Efficiency & Drug Leakage | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC | To quantify the amount of encapsulated drug and its release over time. | [16][18] |
| Chemical Degradation (Hydrolysis/Oxidation) | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) | To measure the purity of the lipid and quantify degradation products. | [19][21][22] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and lamellarity of the liposomes. | [18] |
Experimental Protocols
Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve this compound (DOPC) and any other lipid components (e.g., cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[16]
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The volume of the buffer should result in the desired final lipid concentration.
-
The hydration temperature should be above the phase transition temperature of the lipids.
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.[16]
-
Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI).
-
-
Long-Term Stability Study:
-
Store the main liposome batch under the desired conditions (e.g., 4°C).
-
At specified time points (e.g., day 0, 1 week, 1 month, 3 months), withdraw an aliquot, prepare it as described in step 1, and perform DLS measurements.
-
An increase in the Z-average diameter and/or PDI over time indicates aggregation or fusion of the liposomes.[1]
-
Visualizations
Caption: Experimental workflow for DOPC liposome preparation and stability assessment.
Caption: Troubleshooting logic for common DOPC liposome stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. encapsula.com [encapsula.com]
- 4. researchgate.net [researchgate.net]
- 5. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. mdpi.com [mdpi.com]
- 15. Effect of membrane composition on lipid oxidation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study on the Stability of DOPC Liposome -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Analytical profiling and stability evaluation of liposomal drug delivery systems: a rapid UHPLC-CAD-based approach for phospholipids in research and quality control [boris-portal.unibe.ch]
Technical Support Center: Optimizing Drug Encapsulation in 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of therapeutic agents within 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DOPC for liposomal drug delivery?
A1: DOPC is a zwitterionic natural phospholipid with a low phase transition temperature (Tc) of -22°C, which allows it to form flexible and stable liposomes at physiological temperatures.[1][2] This fluidity is crucial for the formation of stable liposomes that can prevent the premature leakage of encapsulated drugs.[2] Its compatibility with other lipids, such as cholesterol, allows for the creation of complex liposomal formulations with tailored properties for stability and permeability.[2]
Q2: What is the difference between passive and active drug loading in DOPC liposomes?
A2: Passive loading methods involve encapsulating the drug during the liposome formation process.[3][4] For hydrophilic drugs, this means they are entrapped within the aqueous core as the liposomes self-assemble.[5][6] Lipophilic drugs are incorporated into the lipid bilayer.[5][7] Passive loading is a simpler technique but often results in lower encapsulation efficiency.[3][7][8]
Active loading, also known as remote loading, involves loading the drug into pre-formed liposomes.[4][9] This is often achieved by creating a transmembrane gradient, such as a pH or ion gradient, which drives the drug into the liposome's core where it gets trapped.[4][7] Active loading can achieve significantly higher drug-to-lipid ratios and encapsulation efficiencies.[4][7]
Q3: What is the role of cholesterol in DOPC liposome formulations?
A3: Cholesterol is a critical component for modulating the fluidity, stability, and permeability of the lipid bilayer.[7][10][11] It can increase the stability of the liposome and reduce the permeability of water-soluble molecules through the membrane.[10][11] For some lipophilic drugs, cholesterol can enhance encapsulation efficiency by promoting closer packing of phospholipid molecules.[7] However, for other drugs, increasing cholesterol content can make the bilayer more rigid and decrease drug loading.[7][10] The optimal DOPC to cholesterol ratio needs to be determined empirically for each specific drug.[7]
Q4: How do the physicochemical properties of a drug affect its encapsulation in DOPC liposomes?
A4: The properties of the drug, such as its hydrophilicity/lipophilicity, size, and charge, are crucial for encapsulation.[7]
-
Lipophilic drugs are typically entrapped within the lipid bilayer.
-
Hydrophilic drugs are encapsulated in the aqueous core.[6][7]
-
Amphiphilic drugs may partition at the bilayer's surface.[7]
-
The charge of the drug is particularly important for active loading methods that utilize pH or ion gradients.[7]
Q5: What are common methods for preparing DOPC liposomes?
A5: Common methods for preparing DOPC liposomes include:
-
Thin-Film Hydration: This is one of the most widely used methods where a thin film of lipids is hydrated with an aqueous solution containing the drug.[5][12] This method is reproducible even with small quantities.[5]
-
Solvent Injection (Ethanol or Ether): This involves dissolving the lipids in an organic solvent and then injecting this solution into an aqueous phase.[6][12] This can spontaneously form small unilamellar vesicles.[12]
-
Reverse-Phase Evaporation: This method can produce liposomes with a high encapsulation efficiency for water-soluble molecules.[13]
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| Inappropriate Loading Method | For hydrophilic drugs, passive loading efficiency is often low.[3][7] Consider switching to an active loading (remote loading) technique using a pH or ion gradient to improve drug uptake.[4][7] |
| Suboptimal Lipid Composition | The ratio of DOPC to other lipids, like cholesterol, significantly impacts encapsulation.[10][11] Experiment with different molar ratios of DOPC and cholesterol to find the optimal composition for your specific drug.[7] The inclusion of charged lipids like DOTAP can also enhance encapsulation through electrostatic interactions.[14] |
| Incorrect Drug-to-Lipid Ratio | A very high drug concentration relative to the lipid concentration can lead to saturation and low encapsulation efficiency. Optimize the drug-to-lipid ratio by testing a range of ratios.[10] |
| pH of the Hydration Buffer | For ionizable drugs, the pH of the aqueous solution can affect its solubility and interaction with the lipid bilayer. Adjust the pH of the hydration buffer to optimize drug encapsulation.[15] |
Problem 2: Liposome Instability and Drug Leakage
| Possible Cause | Suggested Solution |
| High Membrane Fluidity | While DOPC provides necessary fluidity, excessive fluidity can lead to leakage. The inclusion of cholesterol can decrease membrane fluidity and improve stability.[10][11] |
| Inadequate Purification | Residual organic solvents from the preparation process can destabilize the liposomes. Ensure complete removal of organic solvents using techniques like rotary evaporation followed by vacuum desiccation.[5] |
| Osmotic Mismatch | A significant difference in osmolarity between the interior and exterior of the liposomes can lead to swelling or shrinking, causing instability. Use isotonic buffers for hydration and subsequent dilutions. |
| Improper Storage | Liposomes can be sensitive to temperature fluctuations and light. Store liposome formulations at an appropriate temperature (often 4°C) and protected from light to minimize degradation and leakage. |
Problem 3: Inconsistent Particle Size and Polydispersity
| Possible Cause | Suggested Solution |
| Ineffective Size Reduction | The initial liposome preparation (e.g., thin-film hydration) often results in large, multilamellar vesicles (MLVs).[5] To achieve a more uniform size distribution, use post-formation processing techniques like sonication or extrusion through polycarbonate membranes of a defined pore size.[5][6] |
| Aggregation of Liposomes | Liposomes can aggregate over time, especially if they have a low surface charge. The inclusion of a small percentage of a charged lipid (e.g., DPPG) can increase electrostatic repulsion between vesicles and prevent aggregation.[12] |
| Freeze-Thaw Cycles | While freeze-thaw cycles can be used for encapsulation, they can also lead to fusion and an increase in particle size if not carefully controlled.[16] If using this method, optimize the number of cycles and the freezing/thawing rates. |
Quantitative Data on Encapsulation Efficiency
Table 1: Effect of Lipid Composition on Encapsulation Efficiency of DTO
| Main Lipid | Cholesterol (mol%) | DOTAP (mol%) | Encapsulation Efficiency (%) |
| DOPC | 10 | 3 | 81.7 ± 3.1 |
| POPC | 10 | 3 | 78.4 ± 2.3 |
| Data suggests that DOPC liposomes with 3 mol% DOTAP provide high encapsulation efficiency for DTO.[14] |
Table 2: Effect of DTO Concentration on Encapsulation Efficiency in DOPC Liposomes (with 3% DOTAP)
| DTO Concentration | Encapsulation Efficiency (%) |
| 10 mM | 74.2 ± 2.0 |
| 20 mM | 86.2 ± 3.9 |
| 30 mM | 89.9 ± 4.2 |
| Encapsulation efficiency of DTO in DOPC liposomes increases with increasing drug concentration up to 30 mM.[14] |
Experimental Protocols
Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOPC liposomes with a defined size.
Materials:
-
This compound (DOPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.[17]
-
For lipophilic drugs, add the drug to the chloroform solution at this stage.[5]
-
Attach the flask to a rotary evaporator and rotate it at a controlled temperature (e.g., 40°C) under reduced pressure to evaporate the chloroform.[5]
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5][17]
-
-
Hydration:
-
Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the phase transition temperature of the lipid mixture (for DOPC, this can be room temperature or slightly above).[5]
-
Add the warm hydration buffer to the flask containing the dry lipid film.[5]
-
Agitate the flask by rotating or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[5][17] This may take 30 minutes to an hour.
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]
-
Transfer the MLV suspension to the extruder.
-
Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[5]
-
-
Purification:
-
Remove any unencapsulated drug using methods such as size exclusion chromatography or dialysis.[17]
-
Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
This protocol describes the remote loading of a weakly basic drug into pre-formed DOPC liposomes.
Materials:
-
Pre-formed DOPC/cholesterol liposomes prepared in a low pH buffer (e.g., 300 mM citrate buffer, pH 4.0)
-
Drug solution of the weakly basic drug
-
High pH external buffer (e.g., PBS, pH 7.4)
Procedure:
-
Create pH Gradient:
-
Prepare DOPC/cholesterol liposomes using the thin-film hydration method (Protocol 1) with a low pH buffer.
-
Remove the external low pH buffer and create a pH gradient by exchanging the external buffer with a high pH buffer (e.g., using dialysis or a size exclusion column).
-
-
Drug Loading:
-
Add the drug solution to the purified liposome suspension.
-
Incubate the mixture at a temperature that ensures membrane fluidity (e.g., 37°C or slightly higher) for a specified period (e.g., 30-60 minutes).[7] The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core of the liposome.
-
Inside the liposome, the drug will become protonated and trapped.[7]
-
-
Final Purification:
-
Remove any unencapsulated drug from the final formulation using size exclusion chromatography or dialysis.[7]
-
Visualizations
References
- 1. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Passive loading technique: Significance and symbolism [wisdomlib.org]
- 9. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.usf.edu [digitalcommons.usf.edu]
Technical Support Center: Optimizing Vesicle Formation with 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC)
Welcome to the technical support center for vesicle formation using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preparing high-quality DOPC vesicles.
Troubleshooting Guide
This section addresses common issues encountered during DOPC vesicle preparation in a direct question-and-answer format.
Q1: My final vesicle suspension has a low yield or appears too dilute. What went wrong?
A1: Low vesicle yield can result from several factors during the thin-film hydration process.
-
Incomplete Lipid Dissolution: Ensure the DOPC is fully dissolved in the organic solvent (e.g., chloroform or a chloroform:methanol mixture) before evaporation. Any undissolved lipid will not form part of the film and will be lost.
-
Uneven Lipid Film: A thick or uneven lipid film hydrates inefficiently. Aim for a thin, uniform film by using a rotary evaporator and ensuring slow, controlled solvent removal.[1][2]
-
Insufficient Hydration: The hydration step is critical for vesicle formation. Ensure the hydration buffer volume is adequate and that agitation (e.g., gentle vortexing) is sufficient to swell and detach the lipid film from the flask walls.[3] Hydration should occur at a temperature above DOPC's phase transition temperature (T_m_ = -17°C), making room temperature hydration effective.[4][5]
Q2: My vesicles are too large and have a high polydispersity index (PDI). How can I achieve a uniform size distribution?
A2: The initial product of thin-film hydration is typically a population of large, multilamellar vesicles (MLVs) with a wide size range.[2][6] A secondary sizing step is essential for producing smaller, more uniform vesicles.
-
Extrusion: This is the most common and effective method for creating unilamellar vesicles with a defined size. Passing the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) will reduce vesicle size and polydispersity. An odd number of passes (e.g., 11 to 21) is recommended for achieving a narrow size distribution.[3][7][8]
-
Sonication: While sonication can also reduce vesicle size, it can be less controlled than extrusion and may lead to lipid degradation or contamination from the sonicator tip. If using sonication, optimize the duration and power, and use a bath sonicator for more gentle processing.[7]
Q3: My vesicle suspension shows signs of aggregation or precipitation over time. How can I improve stability?
A3: Vesicle aggregation can be caused by improper formulation or storage conditions.
-
Zeta Potential: For pure DOPC vesicles in a neutral buffer, the surface charge is nearly neutral, which can lead to aggregation.[9] Incorporating a small percentage of a charged lipid, such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) to impart a negative charge, can increase electrostatic repulsion between vesicles and improve stability.[9][10]
-
Storage Conditions: Due to the double bonds in its acyl chains, DOPC is susceptible to oxidation.[11] It is recommended to store DOPC solutions and vesicle suspensions under an inert gas like argon or nitrogen at -20°C.[11] Using degassed buffers for hydration can also help minimize oxidation.[7][11]
-
Cholesterol: Adding cholesterol to the formulation can increase the mechanical stability of the bilayer, although it may also increase polydispersity in DOPC vesicles.[12][13]
Q4: My encapsulation efficiency for a hydrophilic drug is very low. How can I improve it?
A4: Encapsulating hydrophilic compounds within the aqueous core of the vesicle can be challenging. Passive encapsulation efficiency is often low, sometimes around 1%, because it depends on capturing the aqueous phase during vesicle formation.[14]
-
Lipid Concentration: Increasing the total lipid concentration can lead to a higher encapsulation efficiency.
-
Hydration Volume: Optimizing the volume of the hydration buffer containing the drug is crucial. Using smaller volumes can increase the drug concentration available for encapsulation.[15][16]
-
Active Loading: For certain drugs, active loading methods (e.g., creating a pH or ion gradient across the vesicle membrane) can dramatically increase encapsulation efficiency compared to passive methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing DOPC vesicles?
A1: The thin-film hydration method followed by extrusion is a robust and widely used technique.[6][8] This process involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and finally extruding the MLVs through a membrane to produce unilamellar vesicles (LUVs) of a specific size.[2][7]
Q2: What is the phase transition temperature (T_m_) for DOPC, and why is it important?
A2: The T_m_ for DOPC is approximately -17°C.[4][5] This means that at room temperature and typical experimental temperatures (e.g., 37°C), DOPC is in a fluid, liquid-crystalline phase.[11] This is important because lipid hydration and extrusion should be performed at a temperature above the T_m_ to ensure the lipid bilayer is flexible and can form vesicles efficiently.[3][17]
Q3: Which is better for sizing DOPC vesicles: extrusion or sonication?
A3: Extrusion is generally preferred for most applications. It provides better control over the final vesicle size and results in a more homogeneous population with a lower polydispersity index (PDI).[18] Sonication can be effective for creating very small vesicles but offers less control and carries a risk of lipid degradation and sample contamination.[7]
Q4: How can I characterize the prepared DOPC vesicles?
A4: Several techniques are essential for characterizing vesicles:
-
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population.[3]
-
Zeta Potential Analysis: Measures the surface charge of the vesicles, which is a key indicator of their stability against aggregation.[3][19]
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: Provides direct visualization of vesicle morphology, lamellarity (number of bilayers), and size distribution.[3][20]
Experimental Protocols
Protocol 1: Preparation of 100 nm DOPC Vesicles by Thin-Film Hydration and Extrusion
This protocol describes a standard method to produce a 1 mL suspension of ~10 mg/mL DOPC Large Unilamellar Vesicles (LUVs).[7]
1. Lipid Dissolution: a. In a glass vial, dissolve 10 mg of DOPC in 1-2 mL of chloroform. b. Vortex briefly to ensure the lipid is completely dissolved, resulting in a clear solution.[21]
2. Thin-Film Formation: a. Transfer the lipid solution to a clean, 10 mL round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure. The water bath can be at room temperature. d. Rotate the flask during evaporation to ensure a thin, uniform lipid film is deposited on the inner surface.[2] e. After the film appears dry, place the flask under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[2][21]
3. Hydration: a. Add 1 mL of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the dried lipid film. Ensure the buffer has been degassed to minimize lipid oxidation.[7] b. Agitate the flask by hand or with a vortex mixer to hydrate the film. This process will cause the lipid film to peel off the glass and form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[3]
4. Sizing by Extrusion: a. Assemble a mini-extruder with a 100 nm pore size polycarbonate membrane according to the manufacturer's instructions.[7][21] b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth between the two syringes through the membrane. d. Repeat this process for an odd number of passes, typically 11 to 21 times, to ensure a uniform population of LUVs.[8] The final suspension should appear more translucent than the initial MLV suspension.
5. Storage: a. Transfer the final vesicle suspension to a clean glass vial. b. For short-term storage, keep at 4°C. For long-term storage, overlay the suspension with argon or nitrogen gas and store at -20°C to prevent oxidation.[11]
Data Presentation
Table 1: Troubleshooting Summary for DOPC Vesicle Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Vesicle Yield | Incomplete lipid dissolution; Uneven lipid film; Insufficient hydration. | Ensure complete dissolution in solvent; Use rotary evaporator for a thin, uniform film; Increase hydration time and agitation.[1][2][3] |
| High PDI / Inconsistent Size | Initial formation of MLVs; Ineffective sizing method. | Use extrusion with a defined pore size (e.g., 100 nm) for 11-21 passes to create uniform LUVs.[7][8] |
| Vesicle Aggregation | Low surface charge; Lipid oxidation. | Incorporate a charged lipid (e.g., DOPS); Store under inert gas (argon/nitrogen) at -20°C; Use degassed buffers.[7][10][11] |
| Low Encapsulation Efficiency | Inefficient passive loading. | Increase lipid concentration; Decrease hydration volume; Consider active loading strategies if applicable to the drug.[15][16] |
Table 2: Typical Characteristics of DOPC Vesicles Prepared by Extrusion
| Parameter | Typical Value | Characterization Method |
| Mean Diameter | 100 - 150 nm (when using 100 nm filter) | Dynamic Light Scattering (DLS)[20] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (in PBS, pH 7.4) | -5 to -15 mV | Zeta Potential Analyzer[9] |
| Lamellarity | Predominantly Unilamellar | Cryo-Transmission Electron Microscopy (Cryo-TEM)[4] |
Visualizations
Caption: Workflow for preparing DOPC vesicles via thin-film hydration and extrusion.
Caption: A troubleshooting guide for common sizing and stability issues with DOPC vesicles.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hasyweb.desy.de [hasyweb.desy.de]
- 13. openreseurope-files.f1000.com [openreseurope-files.f1000.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kamat Lab Thin Film Hydration Protocol [protocols.io]
Technical Support Center: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOPC)?
A1: this compound is a synthetic phospholipid with two saturated 8-carbon acyl chains. It is commonly used in the formation of liposomes and other lipid-based nanoparticles for drug delivery and in membrane research.[1]
Q2: What are the primary causes of DOPC hydrolysis?
A2: DOPC hydrolysis is primarily caused by two factors:
-
Chemical Hydrolysis: This is the breakdown of the ester bonds in the DOPC molecule by water. This process is significantly influenced by pH and temperature.
-
Enzymatic Hydrolysis: This is mediated by phospholipases, a class of enzymes that specifically degrade phospholipids.[2] This is a major concern in experiments involving biological samples like cell cultures or tissue homogenates.
Q3: How can I detect hydrolysis of my DOPC sample?
A3: Hydrolysis of DOPC leads to the formation of lysophosphatidylcholine and free fatty acids. These degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3]
Q4: What are the signs of DOPC degradation in my liposome preparation?
A4: Degradation of DOPC in a liposome formulation can lead to changes in the physical properties of the suspension. Signs of degradation may include:
-
Increased turbidity or cloudiness of the liposome suspension.
-
Formation of visible particles or precipitates.
-
Changes in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).[4]
-
Leakage of encapsulated materials from the liposomes.
Troubleshooting Guides
Issue 1: Chemical Hydrolysis During Liposome Preparation and Storage
Symptoms:
-
Poor encapsulation efficiency.
-
Instability of the liposome formulation over time, even when stored at recommended temperatures.
-
Presence of degradation products (lysophosphatidylcholine, fatty acids) in analytical tests.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate pH of Aqueous Buffer | The rate of hydrolysis is pH-dependent. Use a buffer to maintain a pH between 6.0 and 7.5, where the rate of hydrolysis is generally at a minimum. Avoid highly acidic or alkaline conditions. |
| High Temperature During Processing | Perform all processing steps, such as hydration and extrusion, at controlled temperatures. While some protocols recommend working above the phase transition temperature of the lipid, prolonged exposure to high temperatures should be avoided. |
| Improper Storage of Aqueous Suspensions | Aqueous suspensions of DOPC are prone to hydrolysis. For short-term storage (up to a few days), store liposome suspensions at 4°C. For longer-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose to remove water and inhibit hydrolysis.[5] |
| Contamination of Glassware or Reagents | Ensure all glassware is scrupulously clean and free of acidic or basic residues. Use high-purity water and reagents for all preparations. |
Issue 2: Enzymatic Hydrolysis in Biological Experiments (e.g., Cell Culture)
Symptoms:
-
Rapid degradation of DOPC when incubated with cells, cell lysates, or other biological fluids.
-
Loss of biological activity of the DOPC-containing formulation.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Phospholipases in the Experimental System | Biological systems contain various phospholipases (e.g., PLA2, PLC, PLD) that can degrade DOPC.[2] |
| Inhibition of Phospholipase Activity | Incorporate a broad-spectrum phospholipase inhibitor cocktail or specific inhibitors into your experimental system. The choice of inhibitor will depend on the specific phospholipases you are trying to inhibit. |
| Heat Inactivation of Enzymes | If your experimental design allows, heat-inactivate the biological sample (e.g., serum) to denature enzymes before adding the DOPC formulation. However, be aware that this may also affect other proteins in your sample. |
| Use of Serum-Free Media | If possible, conduct experiments in serum-free media, as serum is a significant source of phospholipases. |
Data Presentation
Table 1: General Stability of Phosphatidylcholines in Aqueous Solutions
| Condition | Parameter | Effect on Hydrolysis Rate | Recommendation |
| Temperature | 4°C | Low | Store aqueous suspensions at 4°C for short-term use. |
| 25°C (Room Temperature) | Moderate | Avoid prolonged storage at room temperature. | |
| 37°C | High | Minimize incubation times at physiological temperatures. | |
| pH | < 4.0 | High (Acid-catalyzed) | Avoid acidic conditions. |
| 6.0 - 7.5 | Low | Maintain a neutral to slightly acidic pH with a suitable buffer. | |
| > 8.0 | High (Base-catalyzed) | Avoid alkaline conditions. | |
| Storage Form | Aqueous Suspension | Susceptible to hydrolysis | Short-term storage only. |
| Organic Solvent | Stable | For long-term storage, keep DOPC in an organic solvent at -20°C or colder. | |
| Lyophilized Powder | Very Stable | For long-term storage of formulations, lyophilization is recommended. |
Experimental Protocols
Protocol 1: Preparation of DOPC Liposomes using the Thin-Film Hydration Method
This protocol describes a standard method for preparing multilamellar vesicles (MLVs) which can then be downsized to unilamellar vesicles.
Materials:
-
This compound (DOPC)
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of DOPC in the organic solvent in a round-bottom flask. Gently swirl to ensure complete dissolution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set to be slightly above the boiling point of the solvent. Apply a vacuum and rotate the flask to evaporate the solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Continue to apply the vacuum for at least 30 minutes after the film appears dry to ensure the complete removal of any residual solvent.
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. Agitate the flask by gentle rotation to hydrate the lipid film. This will cause the spontaneous formation of multilamellar vesicles (MLVs).
Protocol 2: Monitoring DOPC Hydrolysis by HPLC-ELSD
This protocol provides a general guideline for the analysis of DOPC and its primary hydrolysis product, lyso-PC.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
A silica or diol-based column is often suitable for normal-phase chromatography of lipids.
Mobile Phase (Isocratic):
-
A typical mobile phase for normal-phase separation of phospholipids consists of a mixture of a non-polar solvent (e.g., hexane or isopropanol) and a polar solvent (e.g., ethanol or water) with a small amount of an acid or base to improve peak shape. The exact composition will need to be optimized for your specific column and analytes.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your DOPC-containing sample in the mobile phase or a compatible solvent.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Detection: The eluting compounds are detected by the ELSD.
-
Quantification: The peak areas of DOPC and its hydrolysis products can be used to determine their relative amounts. A calibration curve can be prepared using standards of known concentrations for absolute quantification.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for DOPC hydrolysis.
References
Solubility of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in various solvents.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of available quantitative data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 196 mM | Sonication may be required. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | 30 mg/mL[2] | 59 mM | - |
| Chloroform | ≥ 10 mg/mL | ≥ 19.6 mM | Commercially available as a 10 mg/mL solution. |
| Dimethylformamide (DMF) | 20 mg/mL[2] | 39 mM | - |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | 0.98 mM | Illustrates reduced solubility in aqueous buffered solutions. |
| Water | Sparingly soluble | - | Forms stable bilayers and vesicles.[3][4][5] |
Experimental Protocols
General Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound (powder or pre-dissolved)
-
Solvent of interest (e.g., ethanol, chloroform, water)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Glass vials with airtight caps
Procedure:
-
Preparation of Stock Solution (if starting from powder):
-
Accurately weigh a known amount of this compound powder.
-
Add a small volume of the desired solvent to the vial.
-
Vortex the mixture thoroughly.
-
If the lipid does not fully dissolve, use a water bath sonicator. It is advisable to sonicate in a cold water bath to minimize potential degradation.
-
-
Saturation Method:
-
Add small, incremental amounts of the lipid to a known volume of the solvent in a sealed vial.
-
After each addition, vortex and/or sonicate the mixture until the lipid is fully dissolved.
-
Continue adding the lipid until a saturated solution is achieved (i.e., solid lipid remains undissolved after thorough mixing and sonication).
-
Allow the saturated solution to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Carefully separate the supernatant from the undissolved solid.
-
Determine the concentration of the lipid in the supernatant using an appropriate analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).
-
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the handling and dissolution of this compound.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
-
Increase Mechanical Agitation: Ensure you are vortexing the solution vigorously.
-
Apply Sonication: Use a bath sonicator to aid dissolution. For sensitive lipids, use a cold water bath to prevent degradation.
-
Gentle Warming: For some solvents, gentle warming can increase solubility. However, be cautious as excessive heat can degrade the phospholipid.
-
Check Solvent Quality: Ensure your solvent is of high purity and, in the case of solvents like DMSO, not overly hydrated, as this can reduce solubility.[1]
Question: The lipid dissolved in the organic solvent, but precipitated when I added my aqueous buffer. How can I resolve this?
Answer:
This is a common issue as phospholipids are often less soluble in aqueous solutions.[2]
-
Sonication and Warming: Sonicating and/or gently warming the suspension can often help to redissolve the precipitate.
-
Form a Suspension: If the precipitate does not redissolve, you may need to work with a uniform suspension. Ensure you sonicate the suspension immediately before use to ensure homogeneity.
-
Create Micelles or Vesicles: For aqueous applications, this compound readily forms micelles and vesicles, which can be a desired outcome for many experimental setups.[3][4][5]
Question: How should I store solutions of this compound?
Answer:
Stock solutions in organic solvents should be stored in airtight glass vials at -20°C or -80°C to minimize solvent evaporation and lipid degradation. It is generally not recommended to store aqueous solutions for more than one day.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for dissolving this compound and troubleshooting common issues.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Membrane Protein Reconstitution with Short-Chain Phospholipids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the reconstitution of membrane proteins into proteoliposomes using short-chain phospholipids.
General Troubleshooting & FAQs
Q1: What are the critical first steps to consider before starting a membrane protein reconstitution experiment?
A1: Successful reconstitution begins with a high-quality, stable, and concentrated preparation of your target membrane protein, solubilized in an appropriate detergent. It is crucial to choose a detergent that maintains the protein's structural integrity and activity. Additionally, the selection of phospholipids is critical; short-chain phospholipids are often used to form bicelles or small unilamellar vesicles.
Q2: How do I choose the right detergent for my membrane protein?
A2: The ideal detergent should efficiently solubilize the membrane protein from its native environment while preserving its structure and function.[1] Non-ionic detergents are generally preferred as they are less likely to cause denaturation compared to ionic detergents.[1] Key parameters to consider are the detergent's Critical Micelle Concentration (CMC), micelle size, and chemical structure.[1][2] It is often necessary to screen a panel of detergents to find the optimal one for your specific protein.
Q3: What is the optimal lipid-to-protein ratio (LPR) for reconstitution?
A3: The optimal LPR is highly dependent on the specific membrane protein and the intended application. Typical LPRs can range from 10:1 to over 1000:1 (w/w). For functional studies requiring a single protein per vesicle, a high LPR is often used.[3][4] For structural studies or when high protein concentration is needed, lower LPRs are common. It is recommended to empirically determine the optimal LPR for your system. For example, for photosynthetic reaction centers, a lipid/protein value of 1000:1 was found to be best for ligand-interaction experiments, while a 2000:1 ratio was better for complete protein incorporation.[3] In other studies, lipid to protein ratios of 20:1 to 70:1 were found to be optimal.[4]
Common Problems & Solutions
Issue 1: Low Protein Incorporation into Proteoliposomes
Q4: My protein is not incorporating efficiently into the liposomes. What are the possible causes and solutions?
A4: Low incorporation efficiency is a common issue in membrane protein reconstitution. Several factors can contribute to this problem:
-
Suboptimal Detergent Removal: Incomplete or too rapid removal of detergent can prevent the proper formation of proteoliposomes.[5] Slow, stepwise detergent removal, for instance through dialysis or the use of adsorbent beads, is often preferred.[6][7][8]
-
Protein Aggregation: The protein may be aggregating during the reconstitution process, preventing its insertion into the lipid bilayer.[9][10] See the dedicated section on protein aggregation below for troubleshooting tips.
-
Incorrect Lipid-to-Protein Ratio: An inappropriate LPR can hinder efficient incorporation. Experiment with a range of LPRs to find the optimal condition for your protein.[3][4]
-
Poorly Formed Liposomes: The initial liposome preparation may not be optimal. Ensure that the liposomes are unilamellar and of a consistent size, which can be verified using techniques like Dynamic Light Scattering (DLS).
Issue 2: Protein Aggregation During Reconstitution
Q5: I am observing significant protein aggregation during my reconstitution experiments. How can I prevent this?
A5: Protein aggregation is a major hurdle in membrane protein studies.[11] Here are some strategies to mitigate aggregation during reconstitution:
-
Optimize Detergent Concentration: Ensure the detergent concentration remains above the CMC during all manipulation steps prior to reconstitution to maintain protein solubility.
-
Adjust pH and Ionic Strength: The pH of the buffer should ideally be at least one unit away from the protein's isoelectric point (pI) to increase solubility.[12] Modifying the ionic strength of the buffer with salts like NaCl can also help prevent aggregation.[9][10]
-
Include Additives: The addition of stabilizing agents such as glycerol, specific amino acids (e.g., arginine and glutamate), or low concentrations of non-denaturing detergents can help prevent aggregation.[12][13]
-
Work at Optimal Temperatures: Performing purification and reconstitution steps at low temperatures (e.g., 4°C) can reduce aggregation for many proteins.[9]
-
Slow Down Detergent Removal: Rapid removal of detergent can shock the protein out of its solubilized state and lead to aggregation. A slower, more controlled removal process is often beneficial.[5]
Data Presentation
Table 1: Properties of Common Detergents for Membrane Protein Reconstitution
| Detergent | Type | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | 0.17 | 80-150 |
| n-Decyl-β-D-maltoside (DM) | Non-ionic | 482.6 | 1.8 | - |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 292.4 | 20-25 | 27-100 |
| CHAPS | Zwitterionic | 614.9 | 8-10 | 10 |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | 100-155 |
| C12E8 | Non-ionic | 538.8 | 0.087 | - |
Data compiled from various sources.[1][2]
Experimental Protocols & Visualizations
Experimental Workflow for Membrane Protein Reconstitution
The following diagram illustrates a typical workflow for reconstituting a membrane protein into proteoliposomes.
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane composition and lipid to protein ratio modulate amyloid kinetics of yeast prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Insoluble Aggregate Formation in a Reconstituted Solution of Spray-Dried Protein Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOGPC) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOGPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOGPC)?
This compound is a synthetic, saturated diacyl-glycerophosphocholine with short C8:0 fatty acid chains.[1] Its structure makes it a useful tool in various biochemical and cellular studies. It is commonly used in the formation of liposomes and as a stabilizer and emulsifier to improve the solubility and bioavailability of drugs.[2][3][4]
Q2: What are the primary applications of DOGPC in research?
DOGPC is utilized in a range of experimental applications, including:
-
Liposome and Nanoparticle Formulation: Due to its ability to form stable bilayers and vesicles, it is a common component in drug delivery systems.[2][3][4]
-
Enzyme Assays: It serves as a substrate for enzymes like phospholipase A2 (PLA2), which are crucial in lipid signaling pathways.
-
Membrane Fluidity Studies: The incorporation of short-chain phospholipids like DOGPC can alter the biophysical properties of cell membranes.
-
Signaling Pathway Investigation: As a structural analog of endogenous signaling lipids, it can be used to probe lipid-mediated cellular processes.
Q3: How should I store and handle DOGPC?
For optimal stability, DOGPC should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[5] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis. For cell culture experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and store it in small aliquots to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
Question: I am observing precipitation or cloudiness when I dilute my DOGPC stock solution into my aqueous buffer or cell culture medium. What could be the cause and how can I fix it?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Above Critical Micelle Concentration (CMC) | DOGPC, like other surfactants, forms micelles above its CMC.[6][7][8] If the final concentration is too high, it can lead to the formation of larger aggregates and precipitation. Solution: Determine the optimal working concentration by performing a dose-response experiment. If a high concentration is necessary, consider using a co-solvent or a different formulation approach. |
| Improper Dilution Technique | Rapidly adding a concentrated organic stock of DOGPC to an aqueous solution can cause localized high concentrations, leading to precipitation. Solution: Add the DOGPC stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2] |
| Low Temperature of Aqueous Solution | The solubility of lipids can decrease at lower temperatures. Solution: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the DOGPC stock.[2] |
| pH of the Aqueous Solution | The stability and solubility of some lipids can be pH-dependent.[9] Solution: Check the pH of your buffer and ensure it is within the optimal range for your experiment and for DOGPC stability. While DOGPC itself is zwitterionic and less sensitive to pH, extreme pH values can affect the overall formulation. |
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Question: I am seeing high variability or unexpected cellular responses in my experiments with DOGPC. What are the potential reasons?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cellular Toxicity | At high concentrations, the detergent-like properties of short-chain phospholipids can lead to membrane disruption and cytotoxicity. Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of DOGPC for your specific cell line. |
| Off-Target Effects | DOGPC may have effects other than the intended one, such as altering membrane fluidity or interacting with other lipid-binding proteins. Solution: Include appropriate controls, such as a vehicle control (the solvent used for the stock solution) and, if possible, a structurally similar but inactive lipid analog. |
| Interaction with Serum Proteins | If using serum-containing media, DOGPC can bind to albumin and other proteins, reducing its effective concentration available to the cells. Solution: For mechanistic studies, consider performing experiments in serum-free media for the duration of the DOGPC treatment. If serum is required, be aware of this potential interaction and maintain consistent serum concentrations across experiments. |
| Cellular Heterogeneity | Different cell passages or confluency levels can lead to varied responses.[5] Solution: Use cells within a consistent passage number range and ensure a uniform cell confluency at the time of treatment.[5] |
Issue 3: Difficulty in Achieving Stable Liposome Formulations
Question: My DOGPC-containing liposomes are not stable and tend to aggregate or leak their contents. How can I improve their stability?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Percentage of DOGPC | The short acyl chains of DOGPC can increase the fluidity and permeability of the lipid bilayer, leading to instability. Solution: Optimize the lipid composition by combining DOGPC with longer-chain phospholipids (e.g., DPPC, DSPC) and cholesterol to increase packing density and stability. |
| Inappropriate Preparation Method | The method used to prepare liposomes (e.g., sonication, extrusion) can significantly impact their size distribution and stability. Solution: Experiment with different preparation techniques. Extrusion through polycarbonate membranes of a defined pore size is often preferred for generating unilamellar vesicles with a narrow size distribution. |
| Incorrect Storage Conditions | Storing liposomes at inappropriate temperatures can lead to fusion or aggregation. Solution: Store liposome suspensions at a temperature above the phase transition temperature of the lipid mixture to maintain their integrity. For many formulations, storage at 4°C is suitable. Avoid freezing unless a cryoprotectant is used. |
Experimental Protocols
Protocol 1: Preparation of DOGPC Stock and Working Solutions for Cell Culture
Materials:
-
This compound (DOGPC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of DOGPC to equilibrate to room temperature before opening.
-
Under sterile conditions, dissolve DOGPC in anhydrous DMSO or ethanol to a final concentration of 10-50 mg/mL. For instance, to create a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of DOGPC.
-
Vortex thoroughly until the DOGPC is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the DOGPC stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the DOGPC stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.[2]
-
Use the working solution immediately for treating the cells.
-
Protocol 2: In Vitro Phospholipase A2 (PLA2) Activity Assay
This protocol provides a general guideline for a fluorescence-based PLA2 activity assay using a DOGPC-containing substrate.
Materials:
-
Purified PLA2 enzyme
-
Fluorescently labeled phospholipid substrate (e.g., a commercially available PLA2 assay kit containing a reporter molecule linked to a phospholipid)
-
This compound (DOGPC) to be used as a component of the substrate vesicles or as a competitive substrate.
-
Assay buffer (specific to the PLA2 isoform)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation:
-
Prepare mixed micelles or liposomes containing the fluorescently labeled phospholipid substrate and DOGPC at the desired molar ratio.
-
This can be achieved by co-dissolving the lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with the assay buffer followed by sonication or extrusion.
-
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified PLA2 enzyme to the desired concentration in the assay buffer.
-
If testing inhibitors, prepare serial dilutions of the inhibitor.
-
-
Assay Execution:
-
Add the substrate solution to the wells of the 96-well plate.
-
Add the inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding the diluted PLA2 enzyme to all wells except the negative control (blank) wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore being used.
-
The increase in fluorescence corresponds to the hydrolysis of the substrate by PLA2.
-
Calculate the enzyme activity and the percentage of inhibition for the test compounds.
-
Visualizations
Caption: Workflow for DOGPC experiments in cell culture.
Caption: Troubleshooting logic for DOGPC solubility issues.
Caption: Potential interactions of DOGPC with cellular signaling pathways.
References
- 1. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Measles Who [who-measles.org]
- 5. benchchem.com [benchchem.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine and Other Phospholipids in Drug Delivery
In the realm of advanced drug delivery systems, the choice of excipients is paramount to the efficacy, stability, and overall performance of the formulation. Among the most crucial components for lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), are phospholipids. This guide provides a detailed comparison of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) with other commonly used phospholipids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Introduction to Phospholipids in Drug Delivery
Phospholipids are amphipathic molecules that form the fundamental structure of biological membranes and, by extension, liposomal drug delivery systems.[1] Their unique ability to self-assemble into bilayers in aqueous environments allows for the encapsulation of both hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer.[2] The physicochemical properties of the chosen phospholipid—such as acyl chain length, degree of saturation, and headgroup charge—significantly influence the characteristics of the resulting nanocarrier, including its size, stability, drug-loading capacity, and release profile.[3]
DOPC is a zwitterionic phospholipid with two unsaturated 18-carbon oleoyl chains.[4] Its unsaturated nature imparts fluidity to the lipid bilayer, which is a critical factor for the formation of stable liposomes at physiological temperatures.[4] This guide will compare the performance of DOPC with other key phospholipids, including the saturated phospholipids 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).
Physicochemical Properties of Selected Phospholipids
The fundamental differences in the performance of phospholipids in drug delivery systems stem from their distinct molecular structures. The table below summarizes the key physicochemical properties of DOPC and its common counterparts.
| Property | This compound (DOPC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |
| Acyl Chain | 18:1 cis-Δ9 (Oleoyl) | 18:0 (Stearoyl) | 16:0 (Palmitoyl) | 14:0 (Myristoyl) |
| Saturation | Unsaturated | Saturated | Saturated | Saturated |
| Phase Transition Temp. (Tm) | -17.3 °C | 55 °C | 41 °C | 23 °C |
| Molecular Weight | 786.11 g/mol | 790.15 g/mol | 734.04 g/mol | 677.93 g/mol |
| Charge (Physiological pH) | Zwitterionic (Neutral) | Zwitterionic (Neutral) | Zwitterionic (Neutral) | Zwitterionic (Neutral) |
Data sourced from various biochemical suppliers and research articles.
The most significant differentiator is the phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. DOPC, with its low Tm, exists in a fluid state at physiological temperature (37°C), whereas DSPC, DPPC, and DMPC can form more rigid bilayers.[5] This property profoundly impacts the stability and drug release characteristics of the liposomes.
Performance Comparison in Drug Delivery Systems
The selection of a phospholipid has a direct and measurable impact on the critical quality attributes of a drug delivery system.
Encapsulation efficiency (EE) is a measure of the amount of drug successfully entrapped within the liposome relative to the total amount of drug used. This parameter is influenced by the lipid bilayer's characteristics and the nature of the drug.
-
For Lipophilic Drugs: Liposomes with more fluid membranes, such as those made from DOPC, can sometimes offer better accommodation for lipophilic drugs within the bilayer. However, the rigidity of saturated phospholipids like DSPC can lead to higher entrapment for certain molecules. For the lipophilic drug celastrol, DSPC-based liposomes exhibited a significantly higher encapsulation efficiency (87.37%) compared to DOPC-based liposomes (70.45%).[6]
-
For Hydrophilic Drugs: The encapsulation of hydrophilic drugs in the aqueous core is also affected by bilayer properties. The fluidity of DOPC membranes can sometimes lead to lower encapsulation efficiencies for small, water-soluble molecules due to higher permeability compared to the more rigid bilayers of DSPC or DPPC.[7]
| Phospholipid | Drug | Encapsulation Efficiency (%) | Reference |
| DOPC | Celastrol (Lipophilic) | 70.45 ± 2.15 | [6] |
| DSPC | Celastrol (Lipophilic) | 87.37 ± 3.42 | [6] |
| DSPC | Inulin (Hydrophilic) | 2.95 | [7] |
| DPPC | Inulin (Hydrophilic) | Not specified, but lower than DSPC | [7] |
| DMPC | Inulin (Hydrophilic) | Not specified, but lower than DSPC | [7] |
The stability of a liposomal formulation, particularly its ability to retain the encapsulated drug during storage and circulation, is critical for its therapeutic success.
DSPC, with its high Tm, forms rigid and stable bilayers at physiological temperatures, which minimizes premature drug leakage and prolongs circulation times.[5] In a comparative study, DSPC liposomes demonstrated the greatest drug retention over 48 hours at both 4°C (87.1%) and 37°C (85.2%) for the model drug inulin.[7] In contrast, DMPC liposomes, which are in a fluid state at 37°C, showed significant drug leakage after only 15 minutes.[7][8] DPPC liposomes displayed intermediate stability.[7][8] DOPC-based liposomes, while stable, can be more prone to leakage of encapsulated hydrophilic drugs compared to their saturated counterparts due to the fluidity of their membranes.[4] However, DOPC shows high stability in biological conditions when exposed to serum.[9]
| Phospholipid | Temperature | Drug Retention after 48h (%) | Reference |
| DSPC | 4°C | 87.1 ± 6.8 | [7] |
| DSPC | 37°C | 85.2 ± 10.1 | [7] |
| DPPC | 4°C | ~62.1 (after 3h) | [7] |
| DPPC | 37°C | ~60.8 (after 24h) | [7] |
| DMPC | 4°C | ~47.3 (after 15 min) | [7] |
| DMPC | 37°C | ~53.8 (after 15 min) | [7] |
The rate at which a drug is released from a liposome is a key determinant of its pharmacokinetic and pharmacodynamic profile.
-
Sustained Release: The rigid nature of DSPC-based liposomes leads to a slower and more sustained release of the encapsulated drug.[5] In a study with aquated cisplatin, DSPC liposomes showed only 2% drug release after 72 hours at 37°C.[10]
-
Faster Release: DPPC liposomes released 7% of the drug over the same period.[10] DMPC liposomes, being in the fluid phase at 37°C, exhibited a much faster release, with 20% of the drug released in the first 6 hours.[10]
-
Tunable Release: DOPC liposomes generally show a more gradual and sustained release over time.[9] The fluidity of the DOPC membrane can facilitate fusion with cellular membranes, which is a key mechanism for intracellular drug delivery.[4] The release kinetics can be tuned by altering the lipid composition, for example, by adding cholesterol to modulate membrane fluidity.[4][9]
Experimental Protocols
Detailed and reproducible experimental methods are essential for the accurate comparison of different liposomal formulations.
This is one of the most common methods for preparing multilamellar vesicles (MLVs).
-
Lipid Film Formation: A mixture of the desired phospholipid (e.g., DOPC or DSPC) and cholesterol, often at a 2:1 molar ratio, is dissolved in an organic solvent such as chloroform or a chloroform-methanol mixture in a round-bottom flask.[9][11]
-
Solvent Evaporation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process is typically conducted at a temperature above the lipid's Tm to ensure a uniform lipid film. The flask is then kept under high vacuum for several hours to remove any residual solvent.[9][11]
-
Hydration: The thin lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) that may contain the hydrophilic drug to be encapsulated. The hydration is performed at a temperature above the Tm of the lipid, with gentle agitation to facilitate the formation of MLVs.[12]
-
Sizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1][12]
-
Separation of Free Drug: The unencapsulated drug is separated from the liposome suspension. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or dialysis.[13]
-
Quantification: The amount of drug in the liposomal fraction is quantified. This typically involves lysing the liposomes with a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.[9]
-
Analysis: The drug concentration is then measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The encapsulation efficiency is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Dynamic dialysis is a widely used method to study the release kinetics of a drug from liposomes.[14]
-
Sample Preparation: A known amount of the drug-loaded liposome suspension is placed inside a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Dialysis: The dialysis bag is placed in a larger volume of release medium (e.g., PBS at pH 7.4) and maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Conclusion
The choice between DOPC and other phospholipids for drug delivery applications is not straightforward and depends heavily on the specific therapeutic goal.
-
DOPC is an excellent choice when a more fluid membrane is desired. Its low phase transition temperature makes it suitable for applications requiring membrane fusion for intracellular delivery or for formulations that need to remain stable and intact at physiological temperatures.[4] It is also a valuable component in complex lipid formulations where its fluidity can be modulated by other lipids like cholesterol.[4]
-
DSPC and DPPC are preferred for applications demanding high stability and sustained drug release.[5] Their high phase transition temperatures result in rigid, less permeable membranes at body temperature, leading to minimal drug leakage and prolonged circulation times.[5][7] This makes them ideal for long-acting injectable formulations and for passively targeting tumors through the enhanced permeability and retention (EPR) effect.
-
DMPC , with a Tm close to physiological temperature, is less commonly used for systemic applications due to its lower stability and faster drug release profile.[7][8] However, it can be useful in applications where a more rapid drug release is intended.
Ultimately, the optimal phospholipid selection requires a careful balance between stability in circulation and efficient drug release at the target site.[9] This guide provides a foundational comparison to aid researchers in making informed decisions for the rational design of effective lipid-based drug delivery systems.
References
- 1. eijppr.com [eijppr.com]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) Vesicles Characterized by Dynamic Light Scattering
This guide provides a comprehensive comparison of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) vesicles with other commonly used phospholipids, namely 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The characterization of these vesicles using Dynamic Light Scattering (DLS) is detailed, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Phospholipid Vesicles by DLS
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution and stability of vesicles in suspension.[1] The key parameters obtained from DLS are the hydrodynamic diameter (size), the polydispersity index (PDI), and the zeta potential. A lower PDI value (typically < 0.2) indicates a more monodisperse and homogenous population of vesicles. The zeta potential provides information about the surface charge of the vesicles, which is a critical factor in their stability and interaction with biological systems.
The following table summarizes the typical DLS data for vesicles prepared from DOPC, DPPC, and DSPC using the extrusion method to produce unilamellar vesicles. It is important to note that the exact values can vary depending on the specific preparation method, buffer conditions, and instrument settings.
| Phospholipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Characteristics |
| This compound (DOPC) | ~100 - 200[2][3] | < 0.2[2] | ~ -5 to -15[4] | Forms stable vesicles at room temperature due to its low phase transition temperature (-20°C). Often used as a model for fluid-phase membranes. |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | ~125 - 150 | < 0.1 | ~ -2 to -8[4] | Higher phase transition temperature (41°C) results in more rigid vesicles at room temperature.[5] Commonly used in drug delivery studies. |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | ~100 - 130 | < 0.2 | Not readily available | High phase transition temperature (55°C) leads to very stable and rigid vesicles.[6] Frequently used in liposomal drug formulations for enhanced stability. |
Experimental Protocols
Preparation of Unilamellar Vesicles by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the extrusion method. This technique involves passing a lipid suspension through a polycarbonate membrane with a defined pore size to produce vesicles with a relatively uniform size distribution.[7]
Materials:
-
This compound (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Chloroform
-
Desired buffer solution (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Water bath sonicator
-
Syringes (gas-tight)
Procedure:
-
Lipid Film Formation: Dissolve the desired amount of phospholipid in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer solution by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid (room temperature for DOPC, >41°C for DPPC, and >55°C for DSPC). This will result in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the lipid's phase transition temperature.
-
Load the MLV suspension into a gas-tight syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids to self-assemble into unilamellar vesicles with a diameter close to the pore size of the membrane.
-
-
Storage: Store the resulting vesicle suspension at 4°C for short-term use. For lipids with high phase transition temperatures like DPPC and DSPC, storage above their transition temperature may be necessary to prevent aggregation.
Dynamic Light Scattering (DLS) Measurement
Instrumentation:
-
A DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's instructions.
-
-
Data Analysis: Analyze the correlation function to determine the size distribution and PDI. The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski or Huckel approximation.
Visualizations
Experimental Workflow for Vesicle Characterization
Caption: Experimental workflow for the preparation and characterization of phospholipid vesicles.
Liposomal Drug Delivery and the JAK-STAT Signaling Pathway
Lipid vesicles are extensively used as drug delivery systems to target specific cells and signaling pathways. For instance, liposomes encapsulating inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway can be used to treat various inflammatory diseases and cancers where this pathway is dysregulated.[8][9][10]
Caption: Liposomal delivery of a JAK inhibitor to modulate the JAK-STAT signaling pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
A Comparative Analysis of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine and Lysophospholipids for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and experimental evaluation of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOGPC) and key lysophospholipids, including lysophosphatidylcholine (LPC), lysophosphatidic acid (LPA), and sphingosine-1-phosphate (S1P).
This guide provides a comprehensive comparison of this compound (DOGPC), a synthetic saturated phosphatidylcholine, and a class of potent signaling lipids known as lysophospholipids. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these molecules is crucial for applications ranging from the construction of model membranes to the investigation of cellular signaling pathways and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways associated with these important lipids.
Physicochemical Properties: A Quantitative Comparison
The structural differences between DOGPC, a diacyl-glycerophospholipid, and lysophospholipids, which are monoacyl-glycerophospholipids or sphingolipids, fundamentally dictate their behavior in aqueous environments and their interaction with biological membranes. A key parameter for comparison is the critical micelle concentration (CMC), which indicates the concentration at which these amphiphilic molecules self-assemble into micelles.
| Property | This compound (DOGPC) | Lysophosphatidylcholine (LPC) | Lysophosphatidic Acid (LPA) | Sphingosine-1-Phosphate (S1P) |
| Molecular Formula | C₂₄H₄₈NO₈P[1] | Varies with acyl chain (e.g., C₂₄H₅₀NO₇P for 16:0 LPC) | Varies with acyl chain (e.g., C₂₁H₄₁O₇P for 18:1 LPA) | C₁₈H₃₈NO₅P |
| Molecular Weight | 509.6 g/mol [1] | Varies (e.g., ~495.6 g/mol for 16:0 LPC) | Varies (e.g., ~436.5 g/mol for 18:1 LPA) | ~379.5 g/mol |
| Critical Micelle Concentration (CMC) | 0.25 mM (at 27°C)[2][3] | Acyl chain dependent: • 7.0 mM (10:0) • 0.70 mM (12:0) • 0.070 mM (14:0) • 0.007 mM (16:0)[1] | Acyl chain and salt dependent: • 1.850 mM (14:0) • 0.540 mM (16:0) • 0.082 mM (18:0) • 0.346 mM (18:1)[4][5] | ~12-14.35 µM[3][6] |
| Primary Role in Membranes | Forms stable bilayers and vesicles.[7] | Can alter membrane fluidity and curvature.[8][9] | Can be a precursor for signaling molecules and affect membrane properties.[10][11] | Can be integrated into membranes and modifies their properties.[3] |
Biological Activity and Signaling Pathways
While DOGPC is primarily utilized for its ability to form stable lipid bilayers, making it a valuable tool in liposome formulation and as a component of model membranes, lysophospholipids are well-established as potent extracellular signaling molecules.[7] These lipids exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular events that regulate a wide array of cellular processes.
Lysophospholipid Signaling:
Lysophospholipids such as LPA, LPC, and S1P are crucial mediators in cell signaling, influencing processes like cell proliferation, migration, survival, and inflammation.[12][13][14] Their effects are transduced through a variety of G protein-coupled receptors, leading to the activation of downstream signaling pathways.
-
Lysophosphatidic Acid (LPA): LPA signals through at least six cognate GPCRs (LPA₁₋₆), coupling to Gᵢ/₀, Gᵩ/₁₁, G₁₂/₁₃, and Gₛ proteins.[12] This activation leads to downstream effects through pathways such as the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration, and the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[15][16]
-
Lysophosphatidylcholine (LPC): LPC's signaling role is complex. It can act through GPCRs like G2A and also modulate the activity of other signaling proteins such as protein kinase C (PKC).[13] LPC has been shown to influence inflammatory responses, cell proliferation, and apoptosis.[13][17]
-
Sphingosine-1-Phosphate (S1P): S1P is a critical signaling molecule that binds to five specific GPCRs (S1P₁₋₅).[2][18] S1P signaling is essential for lymphocyte trafficking, vascular development, and the regulation of cell growth and survival.[14][19] Like LPA, S1P receptor activation engages multiple G proteins, leading to the activation of PI3K/Akt, MAPK/ERK, and Rac signaling pathways.[20]
This compound (DOGPC) in a Biological Context:
DOGPC itself is not typically considered a primary signaling molecule in the same vein as lysophospholipids. Its primary role in a biological context is structural, contributing to the formation of lipid bilayers. However, it is an important substrate for phospholipases. For instance, phospholipase A2 can hydrolyze DOGPC to produce lysophosphatidylcholine and octanoic acid, while phospholipase D can cleave it to generate phosphatidic acid. These metabolic products are themselves bioactive signaling molecules.
Signaling Pathway Diagrams
Below are simplified diagrams of the signaling pathways initiated by LPA, LPC, and S1P, generated using the DOT language.
Caption: Simplified LPA signaling pathway.
Caption: Simplified LPC signaling pathway.
Caption: Simplified S1P signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the characterization and functional analysis of DOGPC and lysophospholipids.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence
Objective: To determine the CMC of a lipid in an aqueous solution.
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is detectable as a change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum.
Materials:
-
Lipid of interest (DOGPC or lysophospholipid)
-
Pyrene
-
Ethanol (spectroscopic grade)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
-
Prepare a stock solution of the lipid in the desired buffer.
-
Prepare a series of dilutions of the lipid stock solution in the buffer.
-
Add a small aliquot of the pyrene stock solution to each lipid dilution to achieve a final pyrene concentration of approximately 0.3 µM. Ensure the final ethanol concentration is minimal (e.g., < 0.1%) to avoid affecting micellization.
-
Incubate the samples at a controlled temperature to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample (excitation at ~334 nm, emission scanned from 350 to 450 nm).
-
Determine the fluorescence intensities of the first (~372 nm) and third (~383 nm) vibronic peaks.
-
Plot the ratio of I₁/I₃ (or I₃/I₁) as a function of the logarithm of the lipid concentration.
-
The CMC is determined as the concentration at which a sharp change in the I₁/I₃ ratio is observed, often calculated from the intersection of the two linear portions of the curve.[21]
Protocol 2: Cell Proliferation Assay (MTS Assay)
Objective: To quantify the effect of DOGPC or lysophospholipids on cell proliferation.
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., HCT116 colon cancer cells for LPA studies)
-
Complete cell culture medium
-
Serum-free medium
-
DOGPC or lysophospholipid stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[12]
-
Serum-starve the cells for 12-24 hours to synchronize their cell cycle and reduce background proliferation.[15]
-
Prepare serial dilutions of the test lipid (DOGPC or lysophospholipid) in serum-free or low-serum medium.
-
Replace the starvation medium with the medium containing the different concentrations of the test lipid. Include appropriate vehicle controls.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).[4]
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell proliferation relative to the control group.
Protocol 3: Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to lipid stimulation.
Principle: Fluorescent calcium indicators, such as Fluo-4 AM, are cell-permeable dyes that become fluorescent upon binding to free calcium. An increase in [Ca²⁺]i following cell stimulation leads to a proportional increase in fluorescence intensity, which can be monitored over time using a fluorescence microscope or plate reader.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
DMSO
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
DOGPC or lysophospholipid stock solution
-
Fluorescence microscope with time-lapse imaging capabilities or a fluorescence plate reader with an injection port
Procedure:
-
Prepare a Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in assay buffer containing a final concentration of 0.02% Pluronic F-127 to aid in dye solubilization.[22]
-
Wash the cells with assay buffer.
-
Load the cells with the Fluo-4 AM solution and incubate for 30-60 minutes at 37°C.[22]
-
Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification.
-
Mount the coverslip on the microscope stage or place the plate in the plate reader.
-
Acquire a baseline fluorescence reading for a short period.
-
Add the test lipid (DOGPC or lysophospholipid) at the desired concentration and continue to record the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.
Protocol 4: Membrane Fluidity Assessment using Fluorescence Anisotropy
Objective: To compare the effects of DOGPC and lysophospholipids on the fluidity of model membranes (liposomes).
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with polarized light. The degree of polarization of the emitted light is inversely proportional to the rotational freedom of the probe. In a more fluid membrane, the probe rotates more freely, resulting in lower anisotropy values.
Materials:
-
DOGPC, lysophospholipid, and a primary bilayer-forming lipid (e.g., DPPC)
-
DPH fluorescent probe
-
Chloroform or another suitable organic solvent
-
Buffer for liposome hydration (e.g., PBS)
-
Fluorometer equipped with polarizers
Procedure:
-
Prepare lipid mixtures by dissolving the desired lipids (e.g., DPPC with varying concentrations of DOGPC or a lysophospholipid) in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with buffer by vortexing above the phase transition temperature of the primary lipid to form multilamellar vesicles (MLVs).
-
Prepare a DPH stock solution in a suitable solvent (e.g., tetrahydrofuran).
-
Label the liposomes by adding the DPH stock solution to the liposome suspension to a final probe-to-lipid ratio of approximately 1:500. Incubate for at least 30 minutes.
-
Measure the fluorescence anisotropy in the fluorometer. Excite the sample with vertically polarized light (e.g., at 355 nm) and measure the emission intensity through both vertical (I_vv) and horizontal (I_vh) polarizers (e.g., at 430 nm).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where G is the grating correction factor.
-
Compare the anisotropy values of liposomes containing different lipids to assess their relative effects on membrane fluidity. A lower anisotropy value indicates higher membrane fluidity.[23]
References
- 1. This compound | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential Effects of Lysophosphatidylcholine on the Adsorption of Phospholipids to an Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analyses of lysophosphatidic acid receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 19191-91-4 | Benchchem [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Alteration of Cellular Energy Metabolism through LPAR2-Axin2 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reddit.com [reddit.com]
- 19. TRPC channels regulate Ca2+-signaling and short-term plasticity of fast glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Comparative analyses of lysophosphatidic acid receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine from various commercial sources. The purity of this synthetic phospholipid is critical for its application in research and pharmaceutical development, particularly in the formulation of liposomal drug delivery systems and in cell signaling studies. This document outlines the key analytical techniques for purity assessment, presents comparative data, details experimental protocols, and illustrates the relevant biochemical pathway.
Comparative Purity Analysis
The purity of this compound is a critical parameter that can influence experimental outcomes. High-purity material ensures reproducibility and minimizes off-target effects. The primary method for assessing the purity of this and other phospholipids is High-Performance Liquid Chromatography (HPLC), often coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile compounds.
A survey of commercially available this compound reveals that most suppliers offer a high-purity product, typically exceeding 98%. However, the level and nature of impurities can vary. The most common impurity is the corresponding lysophosphatidylcholine, which is formed through the hydrolysis of one of the fatty acid chains.
Below is a summary of purity specifications from prominent suppliers. It is important to note that these are general specifications and lot-to-lot variability can exist. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CoA).
| Supplier | Purity Specification | Analytical Method |
| Supplier A | >99%[1] | TLC |
| Supplier B | ≥99% (synthetic) | Not specified |
| Supplier C | >98%[2] | Not specified |
| Supplier D | ≥98% | Not specified |
Key Purity-Related Impurities
The primary impurity of concern in this compound preparations is 1- or 2-octanoyl-sn-glycero-3-phosphocholine (Lysophosphatidylcholine) . This degradation product can arise during synthesis, purification, or storage. The presence of lysophospholipids can alter the physicochemical properties of liposomes and may have biological activities of their own, potentially confounding experimental results.
Experimental Protocols
Accurate and reproducible purity analysis relies on well-defined experimental protocols. Below is a representative HPLC-CAD method for the analysis of this compound and the detection of its primary impurity, lysophosphatidylcholine.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method provides sensitive and universal detection for phospholipids, allowing for accurate quantification of both the main component and its impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: A silica-based or diol-based column is typically used for normal-phase separation of phospholipids. For instance, a LiChrospher Diol (250 x 4.0 mm, 5 µm) column can be effective.
-
Mobile Phase: A gradient elution is employed to separate compounds with different polarities.
-
Mobile Phase A: A non-polar solvent mixture such as n-hexane/isopropanol.
-
Mobile Phase B: A more polar mixture containing isopropanol/water and additives like triethylamine and acetic acid to improve peak shape.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
CAD Settings:
-
Nebulizer Temperature: Optimized for the solvent composition.
-
Gas: Nitrogen.
-
Data Collection Rate: Appropriate for the peak widths.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).
-
Prepare a series of calibration standards of the main component and the lysophosphatidylcholine impurity.
-
Filter the solutions through a 0.22 µm PTFE syringe filter before injection.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound.
Signaling Pathway Involvement
This compound can be hydrolyzed by phospholipase C (PLC) to produce 1,2-dioctanoyl-sn-glycerol, a cell-permeable analog of the second messenger diacylglycerol (DAG). DAG is a key activator of Protein Kinase C (PKC), which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
References
A Comparative Guide to Purity Validation of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity validation of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC), a crucial phospholipid in drug delivery systems and biomedical research. Experimental data and detailed protocols are provided to support the selection of the most appropriate analytical method.
Introduction
This compound is a synthetic phospholipid widely utilized in the formulation of liposomes and lipid nanoparticles for drug delivery. Its purity is a critical quality attribute that directly impacts the stability, efficacy, and safety of the final drug product. Therefore, robust analytical methods are essential for its accurate characterization and purity assessment. This guide focuses on HPLC-MS as the primary analytical technique and compares its performance with other common methods such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical technique for DOPC purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC-MS and its alternatives.
| Parameter | HPLC-MS | HPLC-ELSD | GC-FID (as FAMEs) | ³¹P NMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by light scattering of nebulized particles. | Separation of volatile fatty acid methyl esters by chromatography, detection by flame ionization. | Detection of phosphorus nuclei in a magnetic field. |
| Specificity | Very High (can identify and quantify specific impurities). | Moderate (detects non-volatile analytes, but lacks structural information). | High for fatty acid profile, but indirect for intact phospholipid. | High for phosphorus-containing compounds, provides structural information. |
| Sensitivity (Typical LOD) | Very High (0.04–33 pmol/mL for phospholipids)[1][2] | Moderate (0.11 mg/mL for DMPC) | High (0.03% by weight of the original sample for fatty acids)[3] | Low |
| Sensitivity (Typical LOQ) | Very High (0.1–110 pmol/mL for phospholipids)[1][2] | Moderate (0.36 mg/mL for DMPC) | High (0.1% by weight of the original sample for fatty acids)[3] | Low |
| Quantitative Accuracy | High | Moderate to High | High for fatty acid composition | High |
| Sample Preparation | Simple dilution | Simple dilution | Derivatization to FAMEs required | Simple dilution |
| Throughput | High | High | Moderate (due to derivatization) | Moderate |
| Information Provided | Purity of intact molecule, impurity identification, fatty acid composition (with MS/MS). | Purity of non-volatile components. | Fatty acid composition. | Purity of phosphorus-containing compounds, structural information. |
Experimental Protocols
Purity Validation of DOPC by HPLC-MS
This method allows for the sensitive and specific quantification of DOPC and its potential impurities.
a. Sample Preparation:
-
Accurately weigh and dissolve the DOPC sample in a suitable solvent, such as methanol or a chloroform/methanol mixture, to a final concentration of 1 mg/mL.
-
Further dilute the sample with the initial mobile phase to a working concentration of 10 µg/mL.
b. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (m/z 100-1000) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
d. Data Analysis:
-
The purity of DOPC is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.
-
Potential impurities to monitor include:
-
Lyso-phosphatidylcholine (1-octanoyl-sn-glycero-3-phosphocholine): [M+H]⁺ at m/z 412.3.
-
Octanoic acid: Not readily ionized in positive ESI, but can be monitored in negative mode.
-
Other phospholipids: With different fatty acid chains.
-
Alternative Method: Purity Validation by HPLC-ELSD
This method is suitable for determining the purity of DOPC when mass spectrometric detection is not available.
a. Sample Preparation:
-
Prepare the sample as described for HPLC-MS analysis.
b. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Gradient: A gradient similar to the HPLC-MS method can be used, optimizing for the separation of DOPC from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
c. ELSD Conditions:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate: 1.5 L/min (Nitrogen).
d. Data Analysis:
-
The purity is calculated based on the relative peak areas. Note that the ELSD response can be non-linear, so a calibration curve is recommended for accurate quantification of impurities.
Visualizations
Experimental Workflow
Caption: Workflow for DOPC purity validation by HPLC-MS.
Relevant Signaling Pathway
DOPC, as a synthetic phosphatidylcholine, can be a substrate for various phospholipases that are key enzymes in cellular signaling pathways.
Caption: Enzymatic conversion of DOPC by phospholipases A2 and D.
Conclusion
For the comprehensive purity validation of this compound, HPLC-MS stands out as the superior technique. Its high sensitivity and specificity allow for the accurate quantification of the main component and the confident identification of potential impurities, even at trace levels. While alternative methods like HPLC-ELSD and GC-FID can provide valuable information, they lack the structural elucidation capabilities of mass spectrometry. ³¹P NMR is a powerful tool for quantifying phosphorus-containing compounds but has lower sensitivity compared to HPLC-based methods. The choice of the analytical method should be guided by the specific requirements of the analysis, with HPLC-MS being the recommended method for a thorough and reliable purity assessment of DOPC in research, development, and quality control settings.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-dioctanoyl-sn-glycero-3-phosphocholine, a common phospholipid used in liposome formulations and drug delivery systems. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Hazard Profile and Safety Summary
While some sources indicate that this compound may not meet GHS hazard criteria, it is crucial to handle it with care.[1] A safety data sheet for a similar compound, 1,2-dioleoyl-sn-glycero-3-PC, indicates it may cause long-lasting harmful effects to aquatic life.[2] Therefore, preventing its release into the environment is a primary concern.
| Hazard Classification | Category | Precautionary Statement |
| Skin Irritation | Category 2 | P280: Wear protective gloves. |
| Eye Irritation | Category 2A | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Organ Toxicity (Repeated Exposure) | Category 2 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| Acute Aquatic Toxicity | Category 3 | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 3 | P273: Avoid release to the environment. |
Data sourced from a representative Safety Data Sheet. Classifications for the specific compound may vary by supplier.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous waste and to prevent its entry into the environment.
1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles
-
Impervious gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, including empty or contaminated containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, do not pour it down the drain.[2] Collect it in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used.
3. Waste Collection and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the waste container is kept closed when not in use.
4. Professional Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure compliance with all local, regional, national, and international regulations.[2]
5. Spill Cleanup:
-
In the event of a spill, avoid generating dust.
-
Use an absorbent material to contain and clean up the spill.
-
Collect the cleanup materials in a sealed bag and dispose of them as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (CAS 19191-91-4). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Summary: this compound may be harmful if swallowed, inhaled, or absorbed through the skin. It has the potential to cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with appropriate caution.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2][3][4][5] | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][6] | To prevent skin contact. |
| Body Protection | Laboratory coat.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated.[2] | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7] Recommended storage temperature is typically -20°C.
-
Hygiene: Wash hands thoroughly after handling.[7] Avoid eating, drinking, or smoking in the laboratory.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an absorbent material like sand or vermiculite to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Clean: Wash the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[2] Do not allow the substance to enter drains or waterways.[7]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
References
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
